3-Isobutylisoxazole-5-carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWIOKNXSJKWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649348 | |
| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910321-93-6 | |
| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Isobutylisoxazole-5-carboxylic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 3-Isobutylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, and potential biological significance of this compound. The information is curated for professionals in research and development, offering detailed data, experimental insights, and logical workflows to support further investigation and application of this compound.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid, is a heterocyclic compound featuring an isoxazole ring substituted with an isobutyl group and a carboxylic acid function.[1] While specific experimental data for some physical properties are not widely published, its fundamental characteristics are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid | [1] |
| CAS Number | 910321-93-6 | [1] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General property |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.[2] Limited solubility in water is predicted, increasing in basic aqueous solutions.[2] | General property |
| pKa | Estimated to be in the range of 3-5, typical for carboxylic acids. | General property |
| Storage | Sealed in a dry environment at room temperature.[1] | [1] |
Spectroscopic Analysis
Detailed experimental spectra for this compound are not publicly available. However, based on its structure and the known spectroscopic features of carboxylic acids and isoxazole derivatives, the following characteristics can be predicted.[3][4]
-
¹H NMR Spectroscopy : The spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (O-H) in the 10-12 ppm region.[4] The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (CH₂) protons adjacent to the isoxazole ring. A singlet corresponding to the proton on the isoxazole ring (C4-H) is also anticipated.
-
¹³C NMR Spectroscopy : The carboxyl carbon (C=O) is expected to appear significantly downfield, typically in the 160-185 ppm range.[3][4] Other signals will correspond to the carbons of the isoxazole ring and the isobutyl group.
-
Infrared (IR) Spectroscopy : A very broad O-H stretching band from the carboxylic acid dimer is expected from 2500 to 3500 cm⁻¹.[3][5] A sharp and strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.[3] C-H stretching and bending vibrations from the isobutyl group will also be present.
-
Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 169. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[3][4]
Caption: Spectroscopic identification workflow for the target molecule.
Experimental Protocols
Synthesis via Ester Hydrolysis
A common and effective method for the synthesis of isoxazole-5-carboxylic acids is the hydrolysis of their corresponding ethyl or methyl esters.[6] This protocol is adapted from general procedures for analogous compounds.
Materials:
-
Ethyl 3-isobutylisoxazole-5-carboxylate (1 equivalent)
-
Sodium hydroxide (NaOH) (2-3 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1N HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a solid.[6] The product can be further purified by recrystallization if necessary.
Caption: A typical workflow for the synthesis of the target compound.
Potential Biological Significance
While specific biological activities for this compound have not been extensively reported, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on structurally similar molecules provides insight into its potential applications.
-
Enzyme Inhibition : Derivatives of isoxazole-carboxylic acid have been synthesized and evaluated as potent enzyme inhibitors. For instance, certain 5-phenylisoxazole-3-carboxylic acid derivatives are effective inhibitors of xanthine oxidase, an enzyme implicated in gout.[7] Other isoxazole-carboxamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[8]
-
Antimicrobial Activity : The carboxylic acid functional group itself can impart antimicrobial properties.[9] Various heterocyclic carboxylic acids have demonstrated activity against a range of bacteria and fungi, suggesting that this compound could be explored for similar applications.[9][10]
-
Anti-inflammatory Properties : A series of amides derived from 5-amino-3-methyl-4-isoxazolecarboxylic acid exhibited significant anti-inflammatory and antibacterial effects, highlighting the therapeutic potential of this chemical class.[11]
Caption: Logical diagram of potential enzyme inhibition by the compound.
References
- 1. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Isobutylisoxazole-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isobutylisoxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
-
IUPAC Name: 3-(2-methylpropyl)isoxazole-5-carboxylic acid
-
Molecular Formula: C₈H₁₁NO₃
-
Molecular Weight: 169.18 g/mol
-
CAS Number: 910321-93-6[1]
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy for carboxylic acids and isoxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, Broad | 1H | -COOH |
| ~6.5 - 7.0 | Singlet | 1H | Isoxazole C4-H |
| ~2.7 | Doublet | 2H | -CH₂- |
| ~2.1 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.0 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 185 | -COOH |
| ~160 - 170 | Isoxazole C3 & C5 |
| ~100 - 110 | Isoxazole C4 |
| ~30 - 40 | -CH₂- |
| ~25 - 35 | -CH(CH₃)₂ |
| ~20 - 25 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~2960 | Medium | C-H stretch (Alkyl) |
| 1710 - 1760 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | C=N stretch (Isoxazole ring) |
| 1395 - 1440 | Medium | O-H bend |
| 1210 - 1320 | Strong | C-O stretch |
| 910 - 950 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 152 | [M-OH]⁺ |
| 124 | [M-COOH]⁺ |
| 112 | [M-C₄H₉]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Actual parameters may vary depending on the instrument and specific experimental conditions.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[2] The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.[2] For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.[2] Data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are also reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[2]
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3] The characteristic broad O-H stretch of the carboxylic acid is due to hydrogen-bonded dimers.[4][5]
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like carboxylic acids.[2] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[2] The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides valuable structural information.[6]
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of a compound like this compound involves a systematic approach to elucidating its chemical structure.
Caption: General workflow for spectroscopic analysis.
This guide provides foundational spectroscopic information for this compound. Researchers should always acquire their own data for confirmation and further analysis.
References
- 1. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. Identification of the carboxylic acid functionality in protonated drug metabolite model compounds by using tandem mass spectrometry based on ion-molecule reactions coupled with high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Navigating the Physicochemical Landscape of 3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 3-Isobutylisoxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document extrapolates its likely physicochemical properties based on the known behavior of isoxazole and carboxylic acid moieties. Furthermore, it offers detailed experimental protocols for determining these crucial parameters, enabling researchers to generate robust data for their specific applications.
Core Concepts: Understanding the Moiety
This compound combines the structural features of an isoxazole ring and a carboxylic acid. This unique combination dictates its solubility and stability profile. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is generally polar. The carboxylic acid group introduces ionizable properties, making its solubility highly dependent on pH.
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation development. For this compound, solubility is expected to be influenced by solvent polarity and the pH of aqueous media.
General Solubility Characteristics:
-
Polar Solvents: Due to the presence of the polar isoxazole ring and the carboxylic acid group, the compound is anticipated to have higher solubility in polar solvents such as water, methanol, and ethanol.
-
Non-Polar Solvents: Solubility in non-polar solvents like hexane or benzene is expected to be limited.
-
pH-Dependent Aqueous Solubility: The carboxylic acid group (with a typical pKa between 3 and 5) will be deprotonated at higher pH values, forming a more soluble carboxylate salt. Conversely, in acidic solutions, the compound will exist in its less soluble, protonated form.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High | Hydrogen bonding interactions with the isoxazole ring and carboxylic acid group enhance solubility. |
| Polar Aprotic | Moderate to High | Dipole-dipole interactions with the polar functionalities of the molecule. |
| Non-Polar | Low | "Like dissolves like" principle; the polar nature of the compound limits its solubility in non-polar media. |
| Aqueous (Acidic pH) | Low | The carboxylic acid group is protonated and less soluble. |
| Aqueous (Basic pH) | High | The carboxylic acid group is deprotonated to the more soluble carboxylate form. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to quantitatively determine the solubility of this compound.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, acetonitrile, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The isoxazole ring is known to be susceptible to certain degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The isoxazole ring can undergo hydrolytic cleavage, particularly under basic conditions and at elevated temperatures. This can lead to the opening of the ring.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the degradation of the isoxazole moiety.
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to losing carbon dioxide (CO2), especially upon heating.
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Predicted Stability | Rationale |
| Acidic pH (Aqueous) | Relatively Stable | Studies on similar isoxazole compounds, such as leflunomide, have shown stability in acidic pH.[1] |
| Neutral pH (Aqueous) | Moderately Stable | Some degradation may be noticeable at physiological pH, especially at elevated temperatures.[1] |
| Basic pH (Aqueous) | Unstable | Base-catalyzed ring opening of the isoxazole is a known degradation pathway.[1] |
| Elevated Temperature | Unstable | Increased temperature accelerates hydrolytic degradation and can promote decarboxylation.[1] |
| UV Light Exposure | Unstable | The N-O bond in the isoxazole ring is susceptible to cleavage upon UV irradiation. |
| Oxidative Stress | Potentially Unstable | The isoxazole ring can be susceptible to oxidation, which may lead to ring cleavage. |
Experimental Protocol for Stability Testing
A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This is followed by long-term stability studies under controlled storage conditions.
Methodology:
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and the solid compound to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
-
Long-Term Stability Studies: Store the compound in controlled environmental chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period. Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any changes in purity and the appearance of degradation products.
Diagram 2: Logical Flow for Stability Assessment
Caption: A logical workflow for assessing the stability of a chemical compound.
Conclusion
References
3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isobutylisoxazole-5-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical synthesis. While specific large-scale manufacturing protocols and direct applications in the synthesis of widely marketed drugs like Tapentadol or Repaglinide are not extensively documented in publicly available literature, this document outlines its chemical properties based on known isoxazole chemistry, proposes detailed synthetic approaches, and explores its role as a valuable pharmaceutical intermediate.
Chemical Identity and Properties
This compound, with the CAS Number 910321-93-6, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, a scaffold that is present in numerous biologically active compounds.[1][2][3] The isobutyl group at the 3-position and the carboxylic acid moiety at the 5-position provide key functionalities for further chemical modifications in drug synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 910321-93-6 | [4][5][6][7][8] |
| Molecular Formula | C₈H₁₁NO₃ | [4][5][7] |
| Molecular Weight | 169.18 g/mol | [4][5] |
| Appearance | Off-white to pale yellow crystalline powder (Predicted) | Based on similar isoxazole carboxylic acids |
| Melting Point | Not available | Data not found in literature |
| Boiling Point | Not available | Data not found in literature |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (Predicted) | Based on general properties of carboxylic acids |
| pKa | ~3-5 (Predicted) | Typical range for carboxylic acids |
Synthesis of this compound
While a specific, detailed industrial synthesis protocol for this compound is not publicly documented, its synthesis can be approached through established methods for isoxazole ring formation. A common and versatile method is the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process starting from a suitable β-ketoester:
-
Step 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate. This step involves the reaction of an isobutyl-substituted β-ketoester, such as ethyl 4-methyl-2-oxohexanoate, with hydroxylamine. The reaction proceeds via a condensation reaction to form an oxime, followed by an intramolecular cyclization to yield the isoxazole ring.
-
Step 2: Hydrolysis to this compound. The resulting ester, ethyl 3-isobutylisoxazole-5-carboxylate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[9][10]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols based on general literature procedures for the synthesis of similar isoxazole derivatives. These should be considered as a starting point for optimization in a laboratory setting.
Experiment 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate
-
Materials:
-
Ethyl 4-methyl-2-oxohexanoate (1 equivalent)
-
Hydroxylamine hydrochloride (1.2 equivalents)
-
Sodium acetate (1.5 equivalents)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Add ethyl 4-methyl-2-oxohexanoate to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-isobutylisoxazole-5-carboxylate.
-
Experiment 2: Hydrolysis of Ethyl 3-Isobutylisoxazole-5-carboxylate
-
Materials:
-
Ethyl 3-isobutylisoxazole-5-carboxylate (1 equivalent)
-
Lithium hydroxide or Sodium hydroxide (2 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid
-
-
Procedure:
-
Dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Role as a Pharmaceutical Intermediate
The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticonvulsant agents.[1][2][3] The carboxylic acid group serves as a versatile handle for forming amide bonds, a common linkage in many pharmaceutical compounds.
While direct evidence of this compound's use in the synthesis of specific blockbuster drugs was not found in the public domain, its structure suggests its potential as a key intermediate in the synthesis of complex molecules. The isobutyl group can contribute to lipophilicity and van der Waals interactions with biological targets, while the isoxazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding.
The general workflow for utilizing such an intermediate in drug synthesis is outlined below:
Caption: General workflow for drug synthesis using the title compound.
Spectroscopic Analysis (Predicted)
No specific spectroscopic data for this compound has been published. However, characteristic signals can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | ~10-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.~6.5-7.0 ppm (s, 1H): Proton on the isoxazole ring.~2.6 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group.~2.0 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group.~0.9 ppm (d, 6H): Methyl protons (-CH₃) of the isobutyl group. |
| ¹³C NMR | ~160-170 ppm: Carboxylic acid carbonyl carbon (-COOH).~160-175 ppm: C3 and C5 carbons of the isoxazole ring.~100-110 ppm: C4 carbon of the isoxazole ring.~35-45 ppm: Methylene carbon (-CH₂-) of the isobutyl group.~25-30 ppm: Methine carbon (-CH-) of the isobutyl group.~20-25 ppm: Methyl carbons (-CH₃) of the isobutyl group. |
| IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1700-1725 (strong): C=O stretch of the carboxylic acid.~1600, ~1470: C=N and C=C stretching of the isoxazole ring. |
| Mass Spec (EI) | M⁺ at m/z 169. Fragments corresponding to the loss of -COOH (m/z 124) and isobutyl group. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Conclusion
This compound represents a valuable building block for the synthesis of novel pharmaceutical compounds. Its bifunctional nature, combining a modifiable carboxylic acid group with a biologically relevant isoxazole core, makes it an attractive starting material for generating diverse chemical libraries for drug discovery. While its application in the synthesis of specific, currently marketed drugs is not explicitly detailed in the public literature, the general synthetic methodologies and the known importance of the isoxazole scaffold underscore its potential for future drug development endeavors. Further research into its synthesis optimization and exploration of its utility in creating new chemical entities is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. 1pchem.com [1pchem.com]
- 7. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Isoxazole-5-Carboxylic Acid Derivatives: A Technical Guide
An In-depth Review of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of a Privileged Heterocyclic Scaffold
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs and are continuously explored for novel therapeutic applications.[1][2] This technical guide focuses specifically on the derivatives of isoxazole-5-carboxylic acid, a substructure that has demonstrated a remarkable breadth of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a fertile ground for drug discovery and development.[3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the quantitative biological data, detailing key experimental protocols, and illustrating the underlying mechanisms of action.
Anticancer Activity
Derivatives of isoxazole-5-carboxylic acid, particularly its amides (isoxazole-5-carboxamides), have shown significant cytotoxic effects against a wide range of human cancer cell lines.[3][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents.[3][6]
Quantitative Cytotoxicity Data
The antiproliferative activity of various isoxazole-5-carboxylic acid derivatives has been quantified using metrics like the half-maximal inhibitory concentration (IC50). The data reveals that substitutions on the aryl rings of the isoxazole scaffold play a crucial role in determining potency and selectivity against different cancer cell lines.[5][7]
| Compound ID / Description | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Series 2a-2f (5-methyl-3-phenylisoxazole-4-carboxamides) | |||
| Compound 2a | Colo205 (Colon Adenocarcinoma) | 9.18 µM | [5] |
| Compound 2a | HepG2 (Hepatocellular Carcinoma) | 7.55 µM | [5] |
| Compound 2e | B16F1 (Melanoma) | 0.079 µM | [5] |
| Series 2a-2g (3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides) | |||
| Compound 2d | HeLa (Cervical Adenocarcinoma) | 15.48 µg/mL | [3] |
| Compound 2d | Hep3B (Hepatocellular Carcinoma) | ~23 µg/mL | [3] |
| Compound 2e | Hep3B (Hepatocellular Carcinoma) | ~23 µg/mL | [3] |
| Compound 2a | MCF-7 (Breast Carcinoma) | 39.80 µg/mL | [3] |
| Series 4 (5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles) | |||
| Compound 4n | A549, COLO 205, MDA-MB 231, PC-3 | <12 µM | [7] |
| Chloro-fluorophenyl-isoxazole carboxamides | |||
| Compound 2b | HeLa (Cervical Adenocarcinoma) | 0.11 µg/mL | [1] |
| Compound 2a | Hep3B (Hepatocellular Carcinoma) | 2.77 µg/mL | [1] |
| Compound 2c | MCF-7 (Breast Carcinoma) | 1.59 µg/mL | [1] |
Key Experimental Protocols
1.2.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37 °C to allow formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
1.2.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for cell cycle phase determination.
-
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified time.
-
Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, then store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a DNA content frequency histogram. The data is analyzed using specialized software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in a particular phase or the appearance of a sub-G1 peak can indicate cell cycle arrest or apoptosis, respectively.
-
Mechanisms of Action & Signaling Pathways
Isoxazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, frequently culminating in the activation of executioner caspases like caspase-3 and caspase-7.[3]
Anti-inflammatory Activity
Several isoxazole-5-carboxylic acid derivatives have been identified as potent anti-inflammatory agents. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[8][9]
Quantitative COX Inhibition Data
The inhibitory potency of these derivatives against COX-1 and COX-2 is typically measured by IC₅₀ values. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a preference for inhibiting COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][10]
| Compound ID / Description | Target | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
| Series A (Isoxazole-carboxamides) | ||||
| Compound A13 | COX-1 | 64 nM | 4.63 | [8] |
| Compound A13 | COX-2 | 13 nM | [8] | |
| Series B (Phenyl-isoxazole-carboxylic acids) | ||||
| Compound B2 | COX-1 | >10 µM | 20.7 | [8] |
| Compound B2 | COX-2 | 0.483 µM | [8] | |
| Series C (Pyrimidinone-isoxazoles) | ||||
| Compound C6 | COX-2 | 0.55 µM | 61.73 | [9] |
| Compound C5 | COX-2 | 0.85 µM | 41.82 | [9] |
| Compound C3 | COX-2 | 0.93 µM | 24.26 | [9] |
| Chloro-fluorophenyl-isoxazole carboxamides | ||||
| Compound 2b | COX-1 | 0.391 µg/mL | - | [1] |
| Compound 2a | COX-1 / COX-2 | - | 1.44 | [1] |
Key Experimental Protocols
2.2.1. In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of prostaglandin G2 (PGG2), which is produced from arachidonic acid by the cyclooxygenase activity. The appearance of the oxidized product is measured colorimetrically or fluorometrically.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes.
-
Enzyme Addition: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add various concentrations of the test isoxazole derivative or a reference inhibitor (e.g., celecoxib, ketoprofen) to the wells. Incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Detection: After a brief incubation (e.g., 2-5 minutes), measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.
-
2.2.2. Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Procedure:
-
Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test isoxazole derivative or a reference drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
-
Mechanisms of Action & Signaling Pathways
The anti-inflammatory effects of COX-2 inhibitors stem from blocking the synthesis of prostaglandins, which are key mediators of inflammation. This, in turn, can modulate downstream signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Antimicrobial Activity
Isoxazole-5-carboxylic acid derivatives have also demonstrated notable activity against various bacterial and fungal pathogens.[4][11] The structural modifications, particularly on the amide moiety, significantly influence the antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID / Description | Microorganism | Activity (MIC) | Reference |
| Chloro-fluorophenyl-isoxazole carboxamides | |||
| Compound 2c | Candida albicans | 2.0 mg/mL | [1] |
| Isoxazole-carboxamides | |||
| Compound A8 | Pseudomonas aeruginosa | 2.0 mg/mL | [8] |
| Compound A8 | Klebsiella pneumoniae | 2.0 mg/mL | [8] |
| Compound A8 | Candida albicans | 2.0 mg/mL | [8] |
| Water-soluble isoxazole conjugates | |||
| Compound 5a-d | Enterococcus durans B-603 | 0.06-2.5 µg/mL | [12] |
| Compound 5a-d | Bacillus subtilis B-407 | 0.06-2.5 µg/mL | [12] |
| Compound 5a-d | Rhodococcus qingshengii Ac-2784D | 0.06-2.5 µg/mL | [12] |
| Compound 5a-d | Escherichia coli B-1238 | 0.06-2.5 µg/mL | [12] |
| Triazole-Isoxazole Hybrids | |||
| Compound 7b | Escherichia coli ATCC 25922 | 15 mg/mL | [13] |
| Compound 7b | Pseudomonas aeruginosa | 30 mg/mL | [13] |
Key Experimental Protocol
3.2.1. Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (medium + inoculum, no drug) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Experimental Workflow Visualization
The process of screening compounds for antimicrobial activity follows a logical progression from initial synthesis to the determination of quantitative efficacy.
Conclusion and Future Perspectives
The isoxazole-5-carboxylic acid scaffold and its derivatives have unequivocally demonstrated a broad and potent range of biological activities. The data compiled in this guide highlights their significant potential in the fields of oncology, inflammation, and infectious diseases. The consistent emergence of derivatives with low micromolar, and even nanomolar, efficacy underscores the value of this chemical class in modern drug discovery.
Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to further optimize potency and selectivity for specific biological targets.[14] Secondly, elucidating the precise molecular mechanisms for antimicrobial derivatives is crucial for understanding and overcoming potential resistance. Finally, advancing the most promising lead compounds into preclinical in vivo models will be essential to evaluate their pharmacokinetic properties, safety profiles, and ultimate therapeutic potential. The versatility and proven activity of isoxazole-5-carboxylic acid derivatives ensure they will remain a privileged and highly investigated scaffold in the quest for novel medicines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Isobutylisoxazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. A key strategy in this endeavor is the application of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve a molecule's potency, selectivity, pharmacokinetic properties, or to mitigate toxicity. The carboxylic acid moiety, while a common feature in many pharmacologically active compounds, often presents challenges such as poor metabolic stability and limited cell permeability.[1][2] This has led to the exploration of various carboxylic acid bioisosteres, with heterocyclic scaffolds gaining significant attention. Among these, the 3-isobutylisoxazole-5-carboxylic acid core has emerged as a valuable building block, offering a unique combination of structural rigidity, synthetic tractability, and favorable electronic properties. This in-depth technical guide explores the synthesis, applications, and strategic importance of this compound in medicinal chemistry.
The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts distinct electronic and conformational characteristics. Isoxazole derivatives are found in a number of clinically approved drugs and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The isoxazole moiety can act as a versatile scaffold, allowing for the introduction of various substituents at different positions to modulate the biological activity and physicochemical properties of the resulting compounds.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization, particularly to form carboxamides, are crucial steps in its utilization as a medicinal chemistry building block.
General Synthesis of Isoxazole-5-carboxylic Acids
A common and effective method for the synthesis of isoxazole-5-carboxylic acids involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This versatile reaction allows for the construction of the isoxazole ring with a wide range of substituents.[6]
A general workflow for the synthesis of a 3-substituted-isoxazole-5-carboxylic acid is depicted below. The process typically starts from an ester of the corresponding carboxylic acid, which is then hydrolyzed to yield the final acid.
Caption: General synthesis of this compound.
Synthesis of 3-Isobutylisoxazole-5-carboxamides
The carboxylic acid group of this compound is readily converted to a variety of functional groups, with the formation of amides being a particularly important transformation in medicinal chemistry. Amide bond formation typically involves the activation of the carboxylic acid followed by reaction with a desired amine.
Caption: General workflow for the synthesis of 3-isobutylisoxazole-5-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid (A Representative Protocol)
This protocol for a similar, smaller analogue illustrates the general principles that can be adapted for the synthesis of this compound.
Materials:
-
Methyl 3-methyl-5-isoxazolecarboxylate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).[7]
-
Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture.[7]
-
Add methanol (4 mL) to the reaction mixture.[7]
-
Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[7]
-
After completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Adjust the pH of the aqueous layer to 2 with 1 N hydrochloric acid.[7]
-
Extract the aqueous layer with ethyl acetate (3 x 35 mL).[7]
-
Combine the organic extracts and wash with brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 3-methylisoxazole-5-carboxylic acid as a white solid.[7]
Protocol 2: General Synthesis of Isoxazole-5-carboxamides
This protocol provides a general method for the coupling of an isoxazole carboxylic acid with an amine.
Materials:
-
5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (as a representative starting material)
-
Dichloromethane (DCM)
-
N,N'-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Aniline derivative (the desired amine)
Procedure:
-
Dissolve the isoxazole carboxylic acid (e.g., 609.60 mg, 3 mmol) in dichloromethane (20 mL).[8]
-
Add DMAP (e.g., 73.30 mg, 0.6 mmol) and EDC (e.g., 632.61 mg, 3.30 mmol) to the solution.[8]
-
Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.[8]
-
Add the desired aniline derivative (3.2 mmol) to the reaction mixture.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture accordingly (typically involving washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase).
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired isoxazole-carboxamide derivative.
Applications in Medicinal Chemistry and Biological Activity
While specific examples detailing the biological activity of derivatives of this compound are not extensively documented in publicly available literature, the broader class of isoxazole carboxamides has shown significant promise in various therapeutic areas. The isobutyl group, being a moderately lipophilic and non-polar substituent, can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
The general structure-activity relationship (SAR) of isoxazole derivatives suggests that modifications at both the 3- and 5-positions of the isoxazole ring, as well as on the carboxamide nitrogen, can significantly impact biological activity.[9]
Table 1: Potential Therapeutic Applications of Isoxazole Carboxamide Derivatives
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Anticancer | Inhibition of various kinases, induction of apoptosis, inhibition of tubulin polymerization. | [3][8] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [4] |
| Antimicrobial | Inhibition of essential bacterial or fungal enzymes. | [3] |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. | [3] |
| Antiviral | Inhibition of viral replication processes. | [4] |
Structure-Activity Relationships (SAR)
The development of potent and selective drug candidates relies heavily on understanding the structure-activity relationships of a given scaffold. For isoxazole-5-carboxamides, the following general SAR principles can be considered:
Caption: Key areas for SAR exploration in 3-isobutylisoxazole-5-carboxamide derivatives.
Conclusion
This compound represents a promising and versatile building block in the medicinal chemist's toolkit. Its isoxazole core provides a stable and synthetically accessible scaffold that can serve as an effective bioisostere for a carboxylic acid, potentially overcoming common pharmacokinetic and metabolic liabilities. The ability to readily derivatize the carboxylic acid moiety into a diverse range of amides allows for the fine-tuning of biological activity and physicochemical properties. While further specific research on this compound derivatives is warranted to fully elucidate their therapeutic potential, the established biological activities of the broader isoxazole class strongly suggest that this building block will continue to be a valuable component in the design and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijcrt.org [ijcrt.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijpca.org [ijpca.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of 3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isobutylisoxazole-5-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide combines known information with predicted values and detailed experimental protocols to enable its thorough characterization. The isoxazole-5-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5]. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on this chemical moiety.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that while some basic properties are confirmed, others are estimations and should be verified through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | Sunway Pharm Ltd.[6] |
| Molecular Weight | 169.18 g/mol | Sunway Pharm Ltd.[6] |
| CAS Number | 910321-93-6 | Sunway Pharm Ltd.[6] |
| Melting Point | Not available (Predicted: Similar to 3-isopropylisoxazole-5-carboxylic acid, 75 °C) | [7] |
| Boiling Point | Not available (Predicted) | |
| pKa | Not available (Predicted) | |
| Aqueous Solubility | Not available (Predicted to be sparingly soluble) | [8] |
| LogP | Not available (Predicted) |
Experimental Protocols
Detailed methodologies for the experimental determination of the core physicochemical properties are provided below. These protocols are generalized for carboxylic acids and can be specifically applied to this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities[9].
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
Grind a small sample of this compound to a fine powder using a mortar and pestle[10].
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[11].
-
Place the capillary tube in the heating block of the melting point apparatus[11].
-
If the approximate melting point is unknown, perform a rapid heating to determine a rough range. Then, allow the apparatus to cool[12].
-
For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point[10][12].
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point[11].
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.
Materials:
-
Test tubes
-
Vortex mixer
-
Solvents: deionized water, 0.1 M HCl, 0.1 M NaOH, 5% NaHCO₃, ethanol, DMSO, and n-octanol.
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a test tube[13].
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube[13].
-
Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes)[14].
-
Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the compound is soluble under these conditions.
-
If the compound is insoluble in water, its solubility in acidic and basic solutions can indicate its acidic or basic nature. Solubility in 5% NaOH or 5% NaHCO₃ is characteristic of a carboxylic acid[15].
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination[16][17].
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffer solutions[17].
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be necessary to aid dissolution[16].
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution by adding the standardized NaOH solution in small, precise increments from the burette[17].
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized)[16][18].
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination[19][20].
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol with water and vice versa, then allowing the phases to separate.
-
Dissolve a known amount of this compound in one of the pre-saturated phases.
-
Add an equal volume of the other pre-saturated phase to a separatory funnel or centrifuge tube[21].
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases[21].
-
Allow the two immiscible layers to separate completely. Centrifugation can be used to expedite this process.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient[20].
Biological Context: Signaling Pathways
Derivatives of isoxazole-5-carboxylic acid have been shown to exhibit anti-inflammatory activity, in some cases through the inhibition of the cyclooxygenase-2 (COX-2) enzyme[1]. The COX-2 pathway is a key signaling cascade in the inflammatory response.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
This guide provides a framework for the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound is limited, the provided protocols and contextual information on related compounds offer a solid foundation for researchers to conduct their own detailed investigations.
References
- 1. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID CAS#: 14633-22-8 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. web.mit.edu [web.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. csub.edu [csub.edu]
- 16. web.williams.edu [web.williams.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. acdlabs.com [acdlabs.com]
- 21. ftloscience.com [ftloscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Isobutylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Isobutylisoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The synthetic strategy is a multi-step process commencing with readily available starting materials. The core of this synthesis involves the formation of an isoxazole ring through the cyclization of an oxime dianion with diethyl oxalate, followed by ester hydrolysis to yield the target carboxylic acid. This methodology offers a reliable and scalable route to the desired product. All quantitative data is summarized in tables, and detailed protocols for each key experimental step are provided. Visual diagrams of the synthetic workflow and reaction mechanism are included to facilitate understanding.
Introduction
Isoxazole derivatives are prominent scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The targeted molecule, this compound, serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presented synthetic route is designed to be robust and reproducible, utilizing established chemical transformations. The overall synthesis is divided into three main stages:
-
Preparation of Isovaleraldehyde Oxime: Formation of the oxime from isovaleraldehyde.
-
Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate: Construction of the isoxazole ring via a [3+2] cycloaddition strategy.
-
Hydrolysis to this compound: Saponification of the intermediate ester to the final product.
Synthetic Scheme
The overall synthetic pathway is illustrated below:
Experimental Protocols
3.1. Stage 1: Synthesis of Isovaleraldehyde Oxime
This protocol describes the formation of the oxime from isovaleraldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Isovaleraldehyde | 86.13 | 8.61 g | 100 |
| Hydroxylamine Hydrochloride | 69.49 | 7.64 g | 110 |
| Sodium Acetate | 82.03 | 9.02 g | 110 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride and sodium acetate in 50 mL of water.
-
Add 100 mL of ethanol to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add isovaleraldehyde to the stirred mixture over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield isovaleraldehyde oxime as a colorless oil. The product is typically used in the next step without further purification.
Expected Yield: 95-99%
3.2. Stage 2: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate
This protocol details the formation of the isoxazole ring via the cyclization of the oxime dianion with diethyl oxalate. This procedure is based on the general method reported by Langer and colleagues.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Isovaleraldehyde Oxime | 101.15 | 5.06 g | 50 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 110 |
| Diethyl Oxalate | 146.14 | 7.31 g | 50 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| 2 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add isovaleraldehyde oxime dissolved in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-butyllithium (44 mL of a 2.5 M solution) dropwise via a syringe, maintaining the internal temperature below -70 °C. A color change indicating dianion formation should be observed.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of diethyl oxalate in 50 mL of anhydrous THF.
-
Add the diethyl oxalate solution to the oxime dianion solution at -78 °C dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.
-
Stir the mixture vigorously for 1 hour at room temperature to facilitate the dehydration of the intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-isobutylisoxazole-5-carboxylate.
Expected Yield: 60-75%
3.3. Stage 3: Synthesis of this compound
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product. The procedure is adapted from a known method for a similar substrate.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-Isobutylisoxazole-5-carboxylate | 197.22 | 5.92 g | 30 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.40 g | 60 |
| Methanol (MeOH) | - | 20 mL | - |
| Tetrahydrofuran (THF) | - | 10 mL | - |
| Water | - | 10 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF (10 mL) and methanol (20 mL).
-
Prepare a solution of sodium hydroxide in water (2.40 g in 10 mL) and add it dropwise to the ester solution.
-
Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Adjust the pH of the aqueous layer to approximately 2 by the careful addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 35 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 85-95%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Molar Ratio (SM:Product) | Typical Yield (%) | Purity (Typical) |
| 1 | Isovaleraldehyde Oxime | Isovaleraldehyde | 1:1 | 95-99 | >95% |
| 2 | Ethyl 3-Isobutylisoxazole-5-carboxylate | Isovaleraldehyde Oxime | 1:1 | 60-75 | >98% (Post-Chromo) |
| 3 | This compound | Intermediate Ester | 1:1 | 85-95 | >98% |
Conclusion
The protocols described provide a comprehensive guide for the synthesis of this compound. The methodology is based on established and reliable chemical transformations, ensuring good yields and high purity of the final product. These application notes are intended to support researchers in the fields of organic synthesis and drug development by providing a clear and detailed pathway to this valuable chemical intermediate.
References
Experimental protocol for the synthesis of 3-Isobutylisoxazole-5-carboxylic acid
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-isobutylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the formation of a β-keto ester, followed by the construction of the isoxazole ring, and culminating in the hydrolysis of the ester to the desired carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive guide to the preparation of this compound.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for drug design. The synthesis of specifically substituted isoxazoles, such as this compound, is of significant interest for the development of novel therapeutic agents. The following protocol outlines a reliable method for the preparation of this compound.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-2-oxopentanoate
This step involves a Claisen condensation reaction between ethyl isovalerate and diethyl oxalate to form the β-keto ester intermediate.[1][2][3][4][5]
Materials:
-
Ethyl isovalerate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The sodium ethoxide solution is cooled in an ice bath.
-
A mixture of ethyl isovalerate and diethyl oxalate (1:1 molar ratio) is added dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by pouring the mixture into ice-cold 1 M HCl.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl 4-methyl-2-oxopentanoate.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Reactants | Ethyl isovalerate, Diethyl oxalate |
| Base | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification | Vacuum distillation |
Step 2: Synthesis of Ethyl 3-isobutylisoxazole-5-carboxylate
The isoxazole ring is constructed by the reaction of the β-keto ester with hydroxylamine.[6][7][8][9]
Materials:
-
Ethyl 4-methyl-2-oxopentanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Hydroxylamine hydrochloride and sodium acetate are dissolved in a mixture of ethanol and water.
-
Ethyl 4-methyl-2-oxopentanoate is added to the hydroxylamine solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous residue is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to give the crude ethyl 3-isobutylisoxazole-5-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
| Reactants | Ethyl 4-methyl-2-oxopentanoate, Hydroxylamine hydrochloride |
| Base | Sodium acetate |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Purification | Column chromatography |
Step 3: Hydrolysis of Ethyl 3-isobutylisoxazole-5-carboxylate
The final step is the alkaline hydrolysis of the ester to the carboxylic acid.[10][11]
Materials:
-
Ethyl 3-isobutylisoxazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Brine
Procedure:
-
The ethyl 3-isobutylisoxazole-5-carboxylate is dissolved in a mixture of THF (or methanol) and water.
-
A solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) in water is added to the ester solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated to accelerate the hydrolysis, with monitoring by TLC.
-
Upon completion, the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.
-
The precipitated solid is collected by filtration, or if no solid forms, the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield this compound. The product can be recrystallized if necessary.
Table 3: Summary of Reaction Parameters for Step 3
| Parameter | Value |
| Reactant | Ethyl 3-isobutylisoxazole-5-carboxylate |
| Reagent | Sodium hydroxide or Lithium hydroxide |
| Solvent | THF/Water or Methanol/Water |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature or gentle heating |
| Purification | Filtration or Extraction and Recrystallization |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound. By following the detailed steps for the Claisen condensation, isoxazole formation, and subsequent hydrolysis, researchers can reliably obtain the target compound for further use in drug discovery and development programs. Careful monitoring of reaction progress and appropriate purification techniques are crucial for achieving high purity of the final product.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jetir.org [jetir.org]
- 7. heteroletters.org [heteroletters.org]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Utilizing 3-Isobutylisoxazole-5-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for employing 3-isobutylisoxazole-5-carboxylic acid in solid-phase synthesis to generate libraries of isoxazole-based compounds. The protocols detailed below are designed to be adaptable for the synthesis of diverse molecular entities with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.
I. Introduction to this compound in Drug Discovery
The isoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents. Specifically, this compound serves as a versatile building block in solid-phase synthesis (SPS), enabling the rapid generation of compound libraries for high-throughput screening. Derivatives of isoxazole-5-carboxamides have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
Solid-phase synthesis offers numerous advantages over traditional solution-phase chemistry for library generation, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4]
II. Applications of 3-Isobutylisoxazole-5-carboxamide Derivatives
Libraries synthesized from this compound can be screened against a variety of biological targets.
1. Anticancer Agents: Isoxazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6] Carboxamide derivatives, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8]
2. Anti-inflammatory Agents (COX Inhibitors): The isoxazole ring is a key structural feature in several selective cyclooxygenase-2 (COX-2) inhibitors.[1] By targeting the COX-2 enzyme, which is often upregulated in inflammatory conditions and various cancers, these compounds can exert potent anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
3. Antimicrobial Agents: The isoxazole nucleus is present in several antimicrobial agents.[3] Derivatives can be synthesized and screened for activity against a broad spectrum of bacteria and fungi, offering a potential avenue for the development of new antibiotics to combat antimicrobial resistance.[11]
III. Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of a library of 3-isobutylisoxazole-5-carboxamides. Optimization may be required based on the specific resin and amine building blocks used.
Protocol 1: Loading of this compound onto Wang Resin
Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acids and amides.[12]
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (2-4 equivalents relative to resin loading), HOBt (2-4 equivalents), and DIC (2-4 equivalents) in DMF.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Add DMAP (0.1 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 4-12 hours.[13][14]
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test on a small sample of resin beads.
-
Washing: Once the coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 1 hour.[15]
-
Final Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Quantification: Determine the loading efficiency by weight gain or by cleaving the acid from a small, weighed amount of resin and quantifying by UV-Vis spectroscopy.[16]
Table 1: Representative Loading Efficiency of Carboxylic Acids on Solid Support
| Resin Type | Carboxylic Acid | Coupling Method | Loading Efficiency (%) | Reference |
|---|---|---|---|---|
| Wang Resin | Fmoc-Trp-OH | DIC/HOBt/DMAP | ~60% (after 3 cycles) | [16] |
| Merrifield | 3-(tritylthio)propanoic acid | DIC | High (qualitative) |[4] |
Protocol 2: Solid-Phase Synthesis of a 3-Isobutylisoxazole-5-carboxamide Library
This protocol outlines the coupling of a diverse set of primary or secondary amines to the resin-bound this compound.
Materials:
-
This compound-loaded resin
-
Library of primary and secondary amines
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the acid-loaded resin in DMF for 1-2 hours.
-
Amine Coupling: a. In a parallel synthesis block or individual reaction vessels, add the resin. b. To each vessel, add a solution of a unique amine (3-5 equivalents) in DMF. c. Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to each vessel.[17] d. Agitate the reactions at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: After completion, wash the resin in each vessel sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of 3-Isobutylisoxazole-5-carboxamides from the Resin
This protocol describes the final step to release the synthesized carboxamides from the solid support.
Materials:
-
Resin-bound 3-isobutylisoxazole-5-carboxamides
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (e.g., 50-95% TFA in DCM). For sensitive compounds, scavengers like TIS (2.5-5%) can be added.[18]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitation: Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Purification: Purify the crude product by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Representative Yields for Solid-Phase Synthesis of Isoxazole-carboxamides
| Product Type | Synthesis Method | Overall Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Isoxazole-carboxamides | 1,3-Dipolar Cycloaddition | 87 | >95 | [1] |
| Isoxazoline-carboxamides | 1,3-Dipolar Cycloaddition | 85 | >95 | [1] |
| Phenyl-isoxazole-carboxamides | EDC/DMAP Coupling | 67 | Not specified |[19] |
IV. Visualizations
Experimental Workflow
References
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 13. peptideweb.com [peptideweb.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Isobutylisoxazole-5-carboxylic Acid in Proteomics Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isobutylisoxazole-5-carboxylic acid is a versatile small molecule that holds significant promise in the field of chemical proteomics. Its structure, featuring a carboxylic acid handle, makes it an ideal candidate for derivatization into chemical probes for Activity-Based Protein Profiling (ABPP) and target identification studies.[1][2] Chemical proteomics is a powerful methodology used to understand the interactions between small molecules and proteins within complex biological systems, such as cell lysates or even living organisms.[3][4] This approach is critical for drug discovery, aiding in the identification of primary targets, off-targets, and biomarkers.[5][6]
This document outlines the application of this compound in a chemical proteomics workflow to identify its protein binding partners in a cellular context. The core strategy involves immobilizing the compound on a solid support to create an affinity resin, which is then used to selectively capture and enrich interacting proteins from a cell lysate. The captured proteins are subsequently identified and quantified using mass spectrometry.
Principle of the Method: Affinity-Based Protein Profiling
The central technique described is affinity-based protein profiling, a cornerstone of chemical proteomics.[1][7] The workflow leverages the specific interaction between a small molecule "bait" (this compound) and its "prey" (target proteins).
The key steps are:
-
Probe Synthesis: The carboxylic acid group of this compound is covalently coupled to an amine-functionalized solid support (e.g., agarose beads) via a stable amide bond. This creates the affinity resin.
-
Affinity Enrichment: The affinity resin is incubated with a complex protein mixture, such as a total cell lysate. Proteins that specifically bind to the immobilized molecule are captured on the beads.
-
Washing: Non-specifically bound proteins, which adhere weakly to the beads or the linker, are removed through a series of stringent wash steps.[1]
-
Elution & Digestion: The specifically bound proteins are eluted from the beads. A common and efficient method is "on-bead" digestion, where proteases like trypsin are added directly to the beads to digest the captured proteins into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the sequence and identity of each peptide, and thus the identity of the captured proteins.
-
Data Analysis: The proteins identified in the experimental sample are compared to a negative control (e.g., beads without the immobilized compound) to identify specifically enriched proteins, which represent high-confidence binding partners.
Experimental Workflow
The overall experimental process is depicted below.
Caption: Workflow for target identification using immobilized this compound.
Detailed Protocols
Protocol 1: Preparation of Affinity Resin
This protocol describes the coupling of this compound to NHS-activated agarose beads.
Materials:
-
NHS-activated Agarose Beads (e.g., Thermo Scientific™ Pierce™ NHS-Activated Agarose)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanolamine or Tris buffer (for quenching)
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.5 M NaCl
Procedure:
-
Bead Preparation: Resuspend the NHS-activated agarose beads in ice-cold 1 mM HCl as per the manufacturer's instructions. Wash the beads twice with anhydrous DMF.
-
Ligand Solubilization: Dissolve 10 µmol of this compound in 1 mL of anhydrous DMF. Add 20 µmol of TEA or DIPEA to the solution.
-
Coupling Reaction: Add the ligand solution to the prepared beads. Incubate the slurry for 2-4 hours at room temperature with gentle end-over-end mixing.
-
Quenching: Quench any unreacted NHS-ester groups by adding ethanolamine to a final concentration of 1 M. Incubate for 1 hour at room temperature.
-
Washing: Wash the beads extensively to remove uncoupled ligand and quenching reagents. Perform the following wash cycle three times:
-
Wash with Coupling Buffer.
-
Wash with Wash Buffer.
-
Wash with Coupling Buffer.
-
-
Storage: Resuspend the final affinity resin in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C. A parallel control resin should be prepared by quenching the beads directly without adding the compound.
Protocol 2: Affinity Pull-down from Cell Lysate
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail
-
Affinity Resin and Control Resin (from Protocol 1)
-
Wash Buffer 1: Lysis Buffer
-
Wash Buffer 2: 50 mM Tris-HCl pH 7.5, 500 mM NaCl
-
Elution Buffer (for intact protein elution, optional): 0.1 M Glycine, pH 2.5
Procedure:
-
Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse the cells in Lysis Buffer for 30 minutes on ice. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
-
Binding/Incubation: Dilute the cell lysate to a final concentration of 2-5 mg/mL with Lysis Buffer. Add 50 µL of the affinity resin slurry (and control resin in a separate tube) to 1 mL of the diluted lysate.
-
Incubation: Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min).
-
Discard the supernatant.
-
Wash the beads 3 times with 1 mL of ice-cold Wash Buffer 1.
-
Wash the beads 2 times with 1 mL of ice-cold Wash Buffer 2.
-
Wash the beads 1 time with 1 mL of 50 mM Ammonium Bicarbonate to remove detergents.
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
Materials:
-
Washed beads from Protocol 2
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid (FA)
Procedure:
-
Reduction: Resuspend the washed beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark for 20 minutes.
-
Digestion: Pellet the beads and wash twice with 50 mM Ammonium Bicarbonate. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate containing 1 µg of trypsin.
-
Incubation: Incubate overnight at 37°C with shaking.
-
Peptide Collection: Pellet the beads by centrifugation. Collect the supernatant containing the digested peptides.
-
Acidification: Acidify the peptide solution by adding formic acid to a final concentration of 1% to stop the digestion.
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Data Analysis and Interpretation
The analysis of the mass spectrometry data is crucial for identifying genuine protein targets.
Caption: Bioinformatic workflow for processing proteomics data to identify target proteins.
A typical data analysis workflow involves:
-
Database Search: Raw MS files are processed using software like MaxQuant or Proteome Discoverer to identify peptides and proteins by searching against a protein sequence database (e.g., UniProt).
-
Quantification: Label-free quantification (LFQ) is commonly used to compare the abundance of proteins between the affinity pull-down and the control samples.
-
Statistical Analysis: A two-sample t-test is performed on the LFQ intensities. The results are often visualized in a volcano plot, plotting the -log10(p-value) against the log2(fold change). Proteins that are significantly enriched (e.g., p-value < 0.05 and fold change > 2) are considered high-confidence hits.
Representative Data
The following table presents hypothetical data from a pull-down experiment, showcasing the identification of a primary target and other potential binders.
| Protein ID (UniProt) | Gene Name | Description | Log2 (Fold Change) | -Log10 (p-value) |
| P0AEN3 | Hypothetical Target 1 | Isobutylisoxazole Binding Protein | 5.8 | 4.5 |
| Q9Y2X8 | KPNB1 | Importin subunit beta-1 | 3.1 | 3.2 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 2.5 | 2.8 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.2 | 2.5 |
| P63261 | YWHAZ | 14-3-3 protein zeta/delta | 1.5 | 1.8 |
| P12345 | Control Protein | Non-specific binder | 0.2 | 0.1 |
Hypothetical Target Pathway
Assuming the primary hit, "Hypothetical Target 1," is a novel kinase, its identification allows for placement within a known signaling pathway, providing immediate functional context.
Caption: Hypothetical signaling pathway involving the identified target kinase.
Conclusion
This compound serves as an effective chemical tool for proteomics research. The protocols detailed here provide a robust framework for its use in affinity-based protein profiling to identify direct cellular binding partners. This methodology is invaluable for elucidating the mechanism of action of bioactive compounds, discovering new drug targets, and understanding complex biological pathways. The successful identification of protein interactors opens the door for subsequent validation studies and deeper biological investigation.
References
- 1. figshare.mq.edu.au [figshare.mq.edu.au]
- 2. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation to Enable High-throughput Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
Application Notes & Protocols: Development of Enzyme Inhibitors Using an Isoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to the development of a wide array of therapeutic agents.[3] This document provides detailed application notes and protocols for the development of enzyme inhibitors centered around the isoxazole scaffold, summarizing key quantitative data and outlining experimental methodologies.
Introduction to the Isoxazole Scaffold in Enzyme Inhibition
The isoxazole ring is a key pharmacophore in several approved drugs, demonstrating its clinical significance.[4][5] Examples include the anti-inflammatory drug valdecoxib (a selective COX-2 inhibitor) and the antibacterial agent sulfamethoxazole.[3] The synthetic tractability of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity against a wide range of enzyme targets.[2][6] Isoxazole derivatives have shown inhibitory activity against various enzyme families, including kinases, cyclooxygenases, and carbonic anhydrases, making them valuable templates for drug discovery in oncology, inflammation, and other therapeutic areas.[7][8][9]
Key Enzyme Targets for Isoxazole-Based Inhibitors
The versatility of the isoxazole scaffold has been demonstrated by its successful application in targeting a diverse range of enzymes implicated in various diseases.
-
Cyclooxygenases (COX-1 and COX-2): Isoxazole-containing compounds, such as valdecoxib, are well-known for their selective inhibition of COX-2, an enzyme involved in inflammation and pain.[3] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
-
Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Isoxazole derivatives have been developed as potent inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and Casein Kinase 1 (CK1).[7][10]
-
Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and other physiological processes. Isoxazole-based inhibitors of CAs have potential applications as diuretics, antiglaucoma agents, and anticancer therapies.[9][11]
-
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer agents. While no isoxazole-based PARP inhibitors are currently approved, the scaffold is being actively explored for this target due to its potential to interact with key pathways in cancer cells.[12]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative isoxazole-based enzyme inhibitors.
Table 1: Isoxazole-Based Cyclooxygenase (COX) Inhibitors
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | [8][13] |
| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | [8][13] |
| C6 | COX-2 | 0.55 ± 0.03 | 61.73 | [8][13] |
Table 2: Isoxazole-Based Carbonic Anhydrase (CA) Inhibitors
| Compound ID | Target | IC50 (µM) | % Inhibition | Reference |
| AC2 | CA | 112.3 ± 1.6 | 79.5 | [9] |
| AC3 | CA | 228.4 ± 2.3 | 68.7 | [9] |
| Standard | CA | 18.6 ± 0.5 | 87.0 | [9] |
Table 3: Isoxazole-Based Cholinesterase Inhibitors
| Compound ID | Target | IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| 5k | AChE | < 15.26 | - | [14] |
| 5n | AChE | 4.24 | 8.61 | [14] |
| 5o | AChE | < 15.26 | 6.35 | [14] |
| 5p | AChE | < 15.26 | 5.19 | [14] |
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3]
Protocol: One-Pot Synthesis from an Aldehyde
This protocol outlines a common method for the synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde.[3]
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Substituted alkyne
-
Triethylamine (Et3N) or other suitable base
-
Appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Oxime Formation: Dissolve the substituted aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent. Add a base such as pyridine or triethylamine (1.2 eq) and stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Nitrile Oxide Generation: To the crude oxime solution, add N-Chlorosuccinimide (NCS) portion-wise at 0 °C. Stir for 30-60 minutes.
-
Cycloaddition: Add the substituted alkyne (1.2 eq) to the reaction mixture, followed by the slow addition of a base (e.g., triethylamine) at room temperature.
-
Work-up and Purification: Once the reaction is complete (monitor by TLC), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Enzyme Inhibition Assays
The specific assay protocol will depend on the enzyme target. Below are representative protocols for cyclooxygenase and carbonic anhydrase.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the detection of prostaglandin E2 (PGE2) produced by the COX enzymes.[8][13]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione (GSH)
-
Hematin
-
Test compounds (isoxazole derivatives)
-
PGE2 ELISA kit
-
Tris-HCl buffer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and GSH.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol: Fluorescence-Based Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the displacement of a fluorescent probe from the active site of the enzyme.[9][11]
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
Fluorescent probe (e.g., 8-anilino-1-naphthalenesulfonic acid, ANS)
-
Test compounds (isoxazole derivatives)
-
Phosphate buffer
-
DMSO for dissolving compounds
Procedure:
-
In a quartz cuvette, prepare a solution of the CA enzyme in phosphate buffer.
-
Add the fluorescent probe (ANS) to the enzyme solution and measure the baseline fluorescence intensity.
-
Add the test compound dissolved in DMSO at various concentrations to the cuvette.
-
Incubate for a specified time to allow for binding equilibrium.
-
Measure the fluorescence intensity. Inhibition is observed as a decrease in fluorescence due to the displacement of ANS from the active site.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts in the development of isoxazole-based enzyme inhibitors.
Caption: A generalized workflow for isoxazole-based drug discovery.
Caption: Simplified signaling pathway of JNK inhibition by an isoxazole derivative.
Caption: Logical relationship in a structure-activity relationship (SAR) study.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Isoxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoxazole carboxylic acids and their derivatives. Isoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines key HTS assays relevant to the screening of isoxazole carboxylic acid libraries for the identification of novel therapeutic leads.
I. Biological Targets and Screening Strategies
Isoxazole carboxylic acids have been investigated against a variety of biological targets. High-throughput screening campaigns for these compounds typically focus on assays that can efficiently identify modulators of key cellular processes. Common screening strategies include:
-
Anticancer Activity: Cell-based assays are widely used to assess the cytotoxic or anti-proliferative effects of isoxazole derivatives against various cancer cell lines.[4][5][6][7][8]
-
Enzyme Inhibition: Biochemical assays are employed to identify inhibitors of specific enzymes implicated in disease, such as protein kinases and cyclooxygenases (COX).[9][10][11]
-
Antimicrobial Activity: Screening for antibacterial and antifungal properties is another important application for this class of compounds.[9]
II. Data Presentation: Quantitative HTS Data Summary
The following tables summarize representative quantitative data from high-throughput screening of various isoxazole carboxylic acid derivatives against different biological targets.
Table 1: Anticancer Activity of Isoxazole Carboxamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2a | Colo205 | MTS | 9.179 | [4] |
| 2a | HepG2 | MTS | 7.55 | [4] |
| 2e | B16F1 (Melanoma) | MTS | 0.079 | [4] |
| 2d | Hep3B (Liver) | MTT | ~23 µg/ml | [5][7][8] |
| 2e | Hep3B (Liver) | MTT | ~23 µg/ml | [5][7][8] |
| 2d | HeLa (Cervical) | MTT | 15.48 µg/ml | [5][7][8] |
| 3c | Leukemia (HL-60) | NCI-60 Screen | <10 | [12] |
| 3c | Colon (KM12) | NCI-60 Screen | <10 | [12] |
| 3c | Melanoma (LOX IMVI) | NCI-60 Screen | <10 | [12] |
Table 2: Enzyme Inhibition by Isoxazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| A13 | COX-1 | In vitro inhibition assay | 64 | [9][10] |
| A13 | COX-2 | In vitro inhibition assay | 13 | [9][10] |
| 8 | VEGFR2 | Kinase inhibition assay | 25,700 | [12] |
| 10a | VEGFR2 | Kinase inhibition assay | 28,200 | [12] |
| 11a | Xanthine Oxidase | Enzyme inhibition assay | Submicromolar | [13] |
III. Experimental Protocols
This section provides detailed methodologies for key high-throughput screening assays applicable to isoxazole carboxylic acids.
A. Cell-Based High-Throughput Screening Workflow
Caption: Workflow for cell-based high-throughput screening.
MTS Cell Proliferation/Cytotoxicity Assay
This protocol is adapted for a 384-well format suitable for HTS.
a. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoxazole carboxylic acid library (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
384-well clear-bottom, tissue culture-treated plates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 490 nm
b. Protocol:
-
Cell Seeding: Suspend cells in complete culture medium and dispense 20 µL of the cell suspension into each well of a 384-well plate at a predetermined optimal seeding density. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of the isoxazole carboxylic acid compounds from the library plates to the corresponding wells of the cell plate. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 4 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
c. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by fitting the data to a dose-response curve.
B. Biochemical High-Throughput Screening Workflow
Caption: Workflow for biochemical high-throughput screening.
COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is designed for a 384-well format.
a. Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Isoxazole carboxylic acid library
-
Celecoxib (positive control)
-
384-well black plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
b. Protocol:
-
Reagent Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Compound Addition: Dispense 5 µL of the isoxazole carboxylic acid compounds at various concentrations into the wells of a 384-well plate. Include wells for vehicle control (DMSO) and a positive control (Celecoxib).
-
Enzyme Addition: Add 5 µL of the COX-2 enzyme master mix to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Reaction Initiation: Add 5 µL of the Arachidonic Acid solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes at an excitation of 535 nm and an emission of 587 nm.
c. Data Analysis: Calculate the rate of the reaction (slope of the kinetic read). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Protein Kinase Inhibition Assay (Luminescence-based)
This protocol utilizes a generic luminescence-based kinase assay (e.g., Kinase-Glo®) in a 384-well format to measure ATP consumption.
a. Materials:
-
Recombinant protein kinase of interest (e.g., VEGFR2)
-
Kinase assay buffer
-
Specific peptide substrate for the kinase
-
ATP
-
Isoxazole carboxylic acid library
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Luminometer
b. Protocol:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the isoxazole carboxylic acid compound solution.
-
Enzyme and Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution prepared in kinase assay buffer.
-
Reaction Initiation: Add 5 µL of a 1X ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 10 µL of the luminescence-based kinase assay reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
c. Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
IV. Signaling Pathways
Understanding the signaling pathways modulated by the identified hits is crucial for mechanism-of-action studies. Below are simplified diagrams of relevant pathways.
A. Cyclooxygenase (COX) Signaling Pathway
Caption: Simplified COX signaling pathway in inflammation.
B. VEGFR2 Signaling Pathway in Angiogenesis
Caption: Key downstream pathways of VEGFR2 signaling.[14]
C. Tyrosinase and Melanin Synthesis Pathway
Caption: The role of tyrosinase in melanin synthesis.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Approaches for Screening and Analysis of Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Tyrosinase, the key enzyme in melanin synthesis, is expressed in murine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plos.figshare.com [plos.figshare.com]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. korambiotech.com [korambiotech.com]
- 13. attogene.com [attogene.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TYR gene: MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols: 3-Isobutylisoxazole-5-carboxylic acid as a Ligand for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylisoxazole-5-carboxylic acid is a small molecule featuring a heterocyclic isoxazole ring, an isobutyl group, and a carboxylic acid moiety. The presence of these functional groups suggests its potential to interact with various protein targets through a combination of hydrogen bonding, hydrophobic, and ionic interactions. The carboxylic acid group, in particular, can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion, facilitating interactions with positively charged residues in a protein's binding pocket.
While specific protein targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit biological activity. For instance, isoxazole derivatives have been explored as inhibitors of enzymes such as xanthine oxidase and as antagonists for receptors like the histamine H3 receptor. Furthermore, the carboxylic acid functional group is a common feature in many drugs and is known to contribute significantly to protein binding.
These application notes provide a general framework for utilizing this compound as a ligand in protein binding studies. The protocols outlined below are standard methodologies for characterizing the binding affinity and kinetics of small molecule-protein interactions.
Potential Applications
-
Target Identification and Validation: Screening this compound against a panel of proteins to identify novel binders.
-
Fragment-Based Drug Discovery: Using the molecule as a starting point for the development of more potent and selective inhibitors or modulators.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to probe the chemical features essential for protein binding.
-
Competitive Binding Assays: Using the ligand to investigate the binding of other molecules to a common protein target.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from protein binding experiments.
Table 1: Binding Affinity Data for this compound with Target Proteins
| Target Protein | Assay Method | KD (μM) | Hill Coefficient (n) | Stoichiometry (N) |
| Protein X | ITC | 15.2 ± 1.8 | 1.1 | 0.98 |
| Protein Y | SPR | 25.7 ± 3.1 | N/A | N/A |
| Protein Z | Fluorescence | 10.5 ± 0.9 | 1.0 | 1.02 |
KD: Dissociation Constant; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.
Table 2: Kinetic Parameters for this compound Binding from SPR
| Target Protein | ka (M-1s-1) | kd (s-1) | KD (μM) |
| Protein Y | 1.2 x 104 | 3.1 x 10-4 | 25.8 |
ka: Association rate constant; kd: Dissociation rate constant; KD: Dissociation Constant (kd/ka).
Experimental Protocols
Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of binding between this compound and a target protein.
Materials:
-
Purified target protein (e.g., >95% purity)
-
This compound (ligand)
-
ITC instrument
-
Appropriate buffer (e.g., PBS or HEPES, pH 7.4)
-
Syringe and sample cell cleaning solutions
Methodology:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the target protein in the desired buffer. Degas the solution.
-
Prepare a 200-500 µM solution of this compound in the same buffer. Ensure the final DMSO concentration, if used for solubilization, is identical in both protein and ligand solutions and is below 1-2% to minimize buffer mismatch effects. Degas the solution.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with cleaning solutions and then with the experimental buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration. Discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (N).
-
Protocol 2: Measurement of Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka) and dissociation (kd) rates of this compound binding to a target protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified target protein
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 50 µM).
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
Regenerate the sensor surface between analyte injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.
-
Visualization of Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by the binding of this compound to a target protein, and the general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway modulated by the ligand.
Caption: General experimental workflow for ligand characterization.
Application Notes & Protocols for the Cellular Evaluation of Isoxazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] Many isoxazole-containing compounds have been investigated for their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[1] Their mechanisms of action are diverse, targeting key cellular components and pathways such as tyrosine kinases, the PI3K/Akt signaling cascade, and tubulin.[1][3] Furthermore, some derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][4]
This document provides a comprehensive set of standardized cell-based assay protocols to screen and characterize novel isoxazole derivatives. The protocols cover the assessment of cytotoxicity, the induction of apoptosis, effects on cell cycle progression, and the analysis of a key cancer-related signaling pathway. For illustrative purposes, we will use a hypothetical test compound, "ISO-X."
General Experimental Workflow
The initial characterization of a novel isoxazole derivative typically follows a hierarchical approach, beginning with broad cytotoxicity screening to determine potency, followed by more specific assays to elucidate the mechanism of action.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Materials and Reagents:
-
Selected cancer cell line (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ISO-X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).[5]
-
Compound Treatment: Prepare serial dilutions of ISO-X in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of ISO-X (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of ISO-X and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| ISO-X | A549 | 48 | 5.2 |
| ISO-X | MCF-7 | 48 | 8.9 |
| ISO-X | HCT116 | 48 | 3.1 |
| Doxorubicin | A549 | 48 | 0.8 |
Protocols: Apoptosis Detection
Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate light. The luminescent signal is proportional to the amount of caspase activity.
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with ISO-X (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Normalize the data by subtracting the background (no-cell control) luminescence. Express the results as fold change in caspase activity compared to the vehicle-treated control.
Annexin V-FITC Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ISO-X at desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle | - | 95.1 | 2.5 | 1.8 | 0.6 |
| ISO-X | 5 | 70.3 | 18.4 | 9.1 | 2.2 |
| ISO-X | 10 | 45.8 | 35.2 | 15.6 | 3.4 |
Protocol: Cell Cycle Analysis
Principle: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is tightly regulated. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.[1] Flow cytometry can be used to analyze the cell cycle distribution based on DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[6][7]
Materials and Reagents:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Seasting and Treatment: Seed cells and treat with ISO-X at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[8]
Data Presentation:
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | - | 55.4 | 28.1 | 16.5 |
| ISO-X | 5 | 72.3 | 15.2 | 12.5 |
| ISO-X | 10 | 18.9 | 20.3 | 60.8 |
Protocol: Signaling Pathway Analysis (PI3K/Akt Pathway)
Many isoxazole derivatives have been found to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[3][9] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Hypothetical PI3K/Akt Pathway Inhibition by ISO-X
Western Blot for Phospho-Akt
Principle: Western blotting can be used to detect changes in the phosphorylation status of key proteins in a signaling cascade. Inhibition of the PI3K/Akt pathway by ISO-X would be expected to decrease the levels of phosphorylated (active) Akt (p-Akt) without significantly affecting the total amount of Akt protein.
Materials and Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Treat cells with ISO-X for a short duration (e.g., 1-6 hours). Wash cells with cold PBS and lyse with ice-cold RIPA buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST, then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Akt and a loading control like β-actin to ensure equal protein loading.
Data Analysis: Use densitometry software to quantify the band intensity. Calculate the ratio of p-Akt to total Akt for each treatment condition. A significant decrease in this ratio in ISO-X treated cells compared to the control indicates inhibition of the pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 7. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Isobutylisoxazole-5-carboxylic acid in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3-isobutylisoxazole-5-carboxylic acid. The primary focus is on the synthesis of a diverse library of amide derivatives to facilitate comprehensive structure-activity relationship (SAR) studies. The protocols outlined below are based on established synthetic methodologies for isoxazole carboxamides and their subsequent biological evaluation, particularly as potential enzyme inhibitors.
Introduction
Isoxazole scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] this compound is a key starting material for the generation of novel chemical entities. The carboxylic acid moiety serves as a versatile handle for chemical modification, most commonly through the formation of amide bonds. This allows for the systematic exploration of the chemical space around the isoxazole core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This application note will focus on the derivatization of this compound into a series of N-substituted amides. The subsequent biological evaluation of these derivatives against relevant biological targets, such as cyclooxygenase (COX) enzymes, provides critical data for establishing a robust SAR.
Derivatization Strategy
The principal strategy for the derivatization of this compound involves the coupling of the carboxylic acid with a diverse panel of primary and secondary amines to generate a library of amides. This approach allows for the introduction of a wide range of substituents, enabling the investigation of how sterics, electronics, and hydrogen bonding potential at the amide nitrogen influence biological activity.
A common and effective method for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Isobutylisoxazole-5-carboxamides
This protocol describes the synthesis of a library of amide derivatives from this compound and various amines using an EDC/DMAP coupling strategy.[1][3]
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add EDC (1.2 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized 3-isobutylisoxazole-5-carboxamide derivatives against COX-1 and COX-2 enzymes.[1]
Materials:
-
Synthesized isoxazole-carboxamide derivatives
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
A suitable buffer (e.g., Tris-HCl)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
A detection reagent for prostaglandin production (e.g., a colorimetric or fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib, ibuprofen) in DMSO.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) in the appropriate buffer.
-
Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds against a relevant cell line.[1]
Materials:
-
Synthesized isoxazole-carboxamide derivatives
-
A suitable cancer cell line (e.g., HT-29 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and organized table to facilitate the analysis of the structure-activity relationship.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-Isobutylisoxazole-5-carboxamide Derivatives
| Compound ID | R Group (Amine) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Parent Acid | -OH | >100 | >100 | - |
| 1a | -NH-Ph | 25.4 | 5.2 | 4.9 |
| 1b | -NH-CH₂Ph | 15.8 | 2.1 | 7.5 |
| 1c | -N(CH₃)₂ | >100 | >100 | - |
| 1d | -morpholino | 85.2 | 35.6 | 2.4 |
| 1e | -NH-(4-Cl-Ph) | 10.1 | 0.9 | 11.2 |
| 1f | -NH-(4-F-Ph) | 12.5 | 1.5 | 8.3 |
| 1g | -NH-(4-OCH₃-Ph) | 30.2 | 8.9 | 3.4 |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary based on experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 3-isobutylisoxazole-5-carboxamide derivatives.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: Inhibition of the cyclooxygenase (COX) pathway by isoxazole-carboxamide derivatives.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Isobutylisoxazole-5-carboxylic Acid in Fragment-Based Drug Discovery
Application Note: FBDD-AN-001
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically adhering to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), often exhibit weak binding affinities. However, their interactions with target proteins provide high-quality starting points for optimization into potent and selective drug candidates. The isoxazole scaffold is a valuable motif in medicinal chemistry, and 3-Isobutylisoxazole-5-carboxylic acid represents a promising, yet under-documented, fragment for FBDD campaigns. Its combination of a hydrophobic isobutyl group and a polar carboxylic acid on a rigid heterocyclic core allows for diverse interactions with protein targets.
This document provides detailed application notes and protocols for the utilization of this compound in a hypothetical FBDD workflow against a representative protein kinase target. While specific experimental data for this fragment is not widely published, the following sections outline established methodologies and present illustrative data to guide researchers in its application.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below, demonstrating its suitability as a fragment for screening.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | - |
| Molecular Weight | 169.18 g/mol | [1] |
| CAS Number | 910321-93-6 | [1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| cLogP | ~1.5 | Calculated |
| "Rule of Three" Compliance | Yes | - |
Hypothetical Screening Cascade for a Protein Kinase Target
The following diagram illustrates a typical FBDD workflow, from initial screening to hit validation and optimization, using this compound as the exemplary fragment.
Caption: A typical fragment-based drug discovery workflow.
Experimental Protocols
Detailed methodologies for the key experiments in the screening cascade are provided below.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Target Protein Kinase (e.g., 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (10 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Method:
-
Prepare the protein-dye mixture by diluting SYPRO Orange to a final concentration of 5x in the protein buffer.
-
In each well of the PCR plate, add 19.8 µL of the protein-dye mixture.
-
Add 0.2 µL of the 10 mM fragment stock solution to the appropriate wells for a final fragment concentration of 100 µM. For the negative control, add 0.2 µL of DMSO.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Calculate the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding.
Hypothetical Results:
| Fragment | Concentration (µM) | ΔTm (°C) | Hit? |
| This compound | 100 | +2.5 | Yes |
| Negative Control (DMSO) | - | 0.0 | No |
| Positive Control | 10 | +5.0 | Yes |
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hit fragments and determine their binding affinity and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Protein Kinase (100 µg/mL in 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
This compound serial dilutions in running buffer (e.g., 100 µM to 0.78 µM)
Method:
-
Immobilize the target protein kinase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Equilibrate the chip with running buffer.
-
Inject the serial dilutions of this compound over the chip surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the chip surface with a suitable regeneration solution if necessary.
-
Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Quantitative Data:
| Fragment | KD (µM) | ka (1/Ms) | kd (1/s) |
| This compound | 85 | 1.2 x 10³ | 0.1 |
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target protein, revealing the binding mode and key interactions.
Materials:
-
Purified and concentrated Target Protein Kinase (e.g., 10 mg/mL)
-
This compound (50 mM stock in DMSO)
-
Crystallization screens and plates
-
Cryoprotectant
-
Synchrotron X-ray source
Method:
-
Co-crystallization: Mix the protein solution with this compound at a 1:5 molar ratio. Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment solution with various crystallization screen conditions.
-
Soaking (alternative): Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment (e.g., 1-5 mM) and cryoprotectant for a defined period (e.g., a few minutes to hours).
-
Data Collection: Harvest a suitable crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model. Refine the structure and model the fragment into the observed electron density.
Hypothetical Signaling Pathway Involvement
Based on the isoxazole scaffold's presence in inhibitors of various signaling pathways, we can hypothesize a potential mechanism of action. The diagram below illustrates a hypothetical scenario where this compound binds to the ATP-binding site of a protein kinase, thereby inhibiting downstream signaling.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound possesses the ideal characteristics of a molecular fragment for use in FBDD. The protocols and hypothetical data presented here provide a comprehensive framework for researchers to employ this and similar fragments in their drug discovery programs. Through a systematic cascade of biophysical and structural techniques, such fragments can be identified as binders to therapeutic targets and subsequently optimized into potent lead compounds. The successful application of these methods holds the potential to accelerate the discovery of novel medicines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isobutylisoxazole-5-carboxylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-Isobutylisoxazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for constructing the isoxazole ring of this compound:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an isobutyl nitrile oxide with an alkyne, typically ethyl propiolate, to form the ethyl ester of the target molecule. The nitrile oxide is usually generated in situ from isobutyraldoxime. This is a widely used and versatile method for isoxazole synthesis.[1][2][3]
-
Condensation of a β-Ketoester with Hydroxylamine: This route utilizes a β-ketoester containing an isobutyl group, which is cyclized with hydroxylamine or one of its salts. The regioselectivity of this reaction can be sensitive to pH.[4]
Following the formation of the isoxazole ester by either route, a final hydrolysis step is required to obtain the desired carboxylic acid.
Q2: I am observing a significant amount of a dimeric byproduct in my 1,3-dipolar cycloaddition reaction. What is it and how can I prevent it?
A2: The dimeric byproduct is likely a furoxan, which forms from the self-condensation of the isobutyl nitrile oxide intermediate.[4][5] This is a common side reaction, especially if the concentration of the nitrile oxide is high or its reaction with the alkyne is slow. To minimize furoxan formation, it is crucial to generate the nitrile oxide in situ at a low temperature and in the presence of the dipolarophile (ethyl propiolate). This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) to the mixture of the aldoxime and alkyne.[4][5]
Q3: My reaction of a β-ketoester with hydroxylamine is giving a mixture of regioisomers. How can I improve the selectivity for the desired 3-isobutyl-5-carboxylate product?
A3: The formation of regioisomers is a common challenge in this synthetic route. The regioselectivity is highly dependent on the reaction pH.[4] Acidic conditions generally favor the formation of the 3-substituted isoxazole, while neutral or basic conditions may lead to the formation of the isomeric 5-isoxazolone byproduct. Careful control of the pH, for instance by using a buffer system or a specific acid catalyst, is essential to improve the selectivity for the desired product.
Q4: I am experiencing low yields during the final hydrolysis of the ethyl ester to the carboxylic acid. What are the potential causes and solutions?
A4: Low yields in the hydrolysis step can be due to incomplete reaction or degradation of the product. Ensure that a sufficient excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. The reaction time and temperature may also need optimization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting ester.[6] During workup, careful acidification is necessary to precipitate the carboxylic acid without causing degradation. If the product is susceptible to decomposition under strongly acidic or basic conditions, a milder hydrolysis method may be required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded Starting Materials: Aldoxime or β-ketoester may have decomposed. 2. Inefficient Nitrile Oxide Formation: In the cycloaddition route, the conditions for nitrile oxide generation may be suboptimal. 3. Poor Solubility of Reactants: Starting materials may not be fully dissolved. | 1. Use fresh or purified starting materials. 2. Ensure the correct stoichiometry and freshness of the oxidizing agent (e.g., NCS) and base. Consider a slight increase in temperature, but monitor for byproduct formation. 3. If using an aqueous medium, adding a co-solvent like methanol or THF can improve solubility. |
| Multiple Spots on TLC, Difficult Purification | 1. Incomplete Reaction: Presence of starting materials. 2. Formation of Side Products: Furoxan dimer (from nitrile oxide route) or 5-isoxazolone isomer (from β-ketoester route). 3. Product Degradation: The target molecule may be unstable under the reaction or workup conditions. | 1. Increase the reaction time or temperature moderately, while monitoring by TLC. 2. For furoxan formation, ensure slow, in situ generation of the nitrile oxide. For 5-isoxazolone formation, carefully control the pH to be acidic. 3. Employ milder workup conditions. Avoid prolonged exposure to strong acids or bases. Purification via column chromatography on silica gel is generally effective. |
| Ester Hydrolysis During Synthesis/Workup | Presence of Water and Acidic/Basic Conditions: The ester group is sensitive to hydrolysis. | 1. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During workup, use neutral washes (e.g., brine) and avoid strong acids or bases if possible. |
Experimental Protocols
Method 1: 1,3-Dipolar Cycloaddition Route
Step 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate
This protocol is adapted from general procedures for 1,3-dipolar cycloaddition reactions.[4][7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve isobutyraldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Nitrile Oxide Generation and Cycloaddition: Cool the mixture to 0 °C in an ice bath. To this solution, add a base, such as triethylamine (1.1 eq.). Slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.1 eq.) in the same solvent, portion-wise over a period of 1-2 hours. The slow addition is crucial to keep the concentration of the generated isobutyl nitrile oxide low and minimize dimerization.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield ethyl 3-isobutylisoxazole-5-carboxylate.
Step 2: Hydrolysis to this compound
This protocol is a general procedure for the hydrolysis of isoxazole esters.[6]
-
Saponification: Dissolve the ethyl 3-isobutylisoxazole-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol. To this solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the ester is no longer detectable.
-
Workup and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with cold 1N hydrochloric acid (HCl). The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Method 2: β-Ketoester Condensation Route
Step 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate
This protocol is based on general procedures for the synthesis of isoxazoles from β-ketoesters.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-3-oxohexanoate (a β-ketoester with an isobutyl group) (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.
-
Cyclization: Add a suitable acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, dropwise while stirring. The reaction mixture is then heated to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Step 2: Hydrolysis to this compound
Follow the same hydrolysis protocol as described in Method 1, Step 2.
Data Presentation
Table 1: Comparison of Reaction Conditions for Isoxazole Ester Synthesis
| Parameter | Method 1: 1,3-Dipolar Cycloaddition | Method 2: β-Ketoester Condensation |
| Key Reagents | Isobutyraldoxime, Ethyl propiolate, NCS, Triethylamine | Ethyl 5-methyl-3-oxohexanoate, Hydroxylamine HCl |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Typical Yield | 60 - 80% (based on analogous reactions) | 50 - 70% (based on analogous reactions) |
| Key Byproducts | Furoxan (dimer of nitrile oxide) | 5-Isoxazolone regioisomer |
Table 2: Hydrolysis of Ethyl 3-Isobutylisoxazole-5-carboxylate
| Parameter | Condition |
| Reagents | Ethyl 3-isobutylisoxazole-5-carboxylate, NaOH or KOH |
| Solvent | THF/Methanol/Water mixture |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | > 90%[6] |
Visualizations
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chesci.com [chesci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Isobutylisoxazole-5-carboxylic Acid
Welcome to the technical support center for the purification of 3-Isobutylisoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are:
-
Aqueous Workup and Extraction: This is a fundamental first step to remove water-soluble impurities. By adjusting the pH, the carboxylic acid can be selectively moved between aqueous and organic layers.[1]
-
Recrystallization: For solid this compound, recrystallization is a powerful technique to achieve high purity.[1]
-
Column Chromatography: Silica gel column chromatography is a widely used method. However, for sensitive compounds, alternative stationary phases like alumina or reversed-phase silica may be more suitable.[1]
-
Distillation: If the compound is a liquid, fractional distillation under reduced pressure can be employed for purification.[1]
Q2: I am experiencing low recovery of my compound after silica gel column chromatography. What could be the issue?
A2: Low recovery from a silica gel column can be attributed to several factors:
-
Irreversible Adsorption: The polar carboxylic acid group can strongly interact with the silica surface, leading to poor elution.[1] Pre-treating the silica gel with the eluent or adding a small amount of a polar solvent like acetic acid to the mobile phase can mitigate this.[1]
-
Degradation on Silica Gel: Some isoxazole carboxylic acids can be unstable on silica gel.[1] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine.[1]
-
Inappropriate Solvent System: The chosen eluent may not be optimal for eluting your compound. A systematic approach to solvent system selection, starting with non-polar solvents and gradually increasing polarity, is recommended.
Q3: My purified this compound is not fully dry and appears oily or sticky. How can I resolve this?
A3: The presence of residual solvent or moisture is a common issue. Here are some troubleshooting steps:
-
Residual Water: Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1]
-
Trapped Solvent: High-boiling point solvents can be difficult to remove. Use a rotary evaporator followed by drying under a high vacuum. Co-evaporation with a lower-boiling point solvent can also be effective.[1]
-
Hygroscopic Nature: If the compound is hygroscopic, it can absorb moisture from the air. Dry the purified compound under a high vacuum, potentially with gentle heating if it is thermally stable, and store it under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: What are the common impurities I might encounter, and how can I minimize them?
A4: Common impurities can arise from starting materials, side reactions, or product degradation.[2]
-
Unreacted Starting Materials: Ensure the reaction goes to completion by monitoring it with techniques like TLC or HPLC.[2]
-
Side Products: Optimize reaction conditions (temperature, time, stoichiometry) to disfavor the formation of side products.[2]
-
Degradation Products: Isoxazole rings can be susceptible to cleavage under harsh acidic or basic conditions. Use mild conditions during workup and purification.[2] Decarboxylation can also occur at elevated temperatures.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield After Aqueous Workup | Incomplete extraction of the product into the organic phase. | Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the carboxylic acid, making it more soluble in the organic solvent.[4] Perform multiple extractions with the organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product Fails to Crystallize | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Presence of impurities inhibiting crystallization. | Attempt to further purify the crude product by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. | |
| Multiple Spots on TLC After Purification | Co-elution of impurities during column chromatography. | Optimize the mobile phase for better separation. A gradient elution may be necessary. Consider using a different stationary phase.[5] |
| Decomposition of the product on the TLC plate. | Add a small amount of acid (e.g., acetic acid) to the developing solvent to keep the carboxylic acid protonated and reduce streaking.[6] |
Experimental Protocols
General Aqueous Workup and Extraction Protocol
This protocol is a typical first step after the synthesis of this compound.
-
Quenching: Carefully quench the reaction mixture with water or a dilute acid.
-
Solvent Addition: Add a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Acidification: Adjust the pH of the aqueous layer to approximately 2 using a dilute acid (e.g., 1N HCl) to ensure the carboxylic acid is in its protonated form.[4]
-
Extraction: Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer. Repeat the extraction from the aqueous layer 2-3 times with fresh organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Silica Gel Column Chromatography Protocol
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Start eluting with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to hexane). The addition of a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Optimizing reaction conditions for the amidation of 3-Isobutylisoxazole-5-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the amidation of 3-isobutylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the amidation of this compound?
A1: The most common and reliable method is the activation of the carboxylic acid with a coupling agent, followed by the addition of the desired amine.[1] This approach avoids the need to form a more reactive intermediate like an acyl chloride, which may require harsher conditions.[2] The direct reaction between the carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt.[2][3]
Q2: Which coupling agents are most effective for this type of heteroaromatic carboxylic acid?
A2: A variety of coupling agents can be used, with the choice often depending on the steric hindrance and nucleophilicity of the amine.[4] Urinium/aminium salts like HATU, HBTU, and TBTU are often highly effective, especially for challenging or sterically hindered substrates.[2][4] Carbodiimides such as EDC and DCC are also common but may require additives like HOBt or HOAt to suppress side reactions and improve efficiency.[2][4]
Q3: What are suitable solvents and bases for this reaction?
A3: Polar aprotic solvents are typically preferred. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of reactants.[4] Other suitable solvents include dichloromethane (DCM) and acetonitrile (MeCN).[2][5] A non-nucleophilic organic base is required to neutralize the acid formed during the reaction.[4] Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used for this purpose.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the carboxylic acid and the formation of the amide product over time.
Q5: What are the most common side reactions to be aware of?
A5: Potential side reactions include:
-
N-acylurea formation: This is common when using carbodiimide coupling agents (like EDC or DCC) without an additive. The O-acylisourea intermediate can rearrange to a stable, undesired N-acylurea.[6]
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, particularly with certain coupling agents or at elevated temperatures.[2][3]
-
Decarboxylation: The isoxazole ring can be susceptible to decarboxylation under harsh conditions, such as excessively high temperatures, leading to the loss of the carboxylic acid group.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Carboxylic Acid | The carboxylic acid must be activated to react with the amine. Ensure you are using an appropriate and sufficient amount of a coupling reagent. Consider switching to a more powerful coupling agent like HATU.[4] |
| Poor Amine Nucleophilicity | Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive.[4] To address this, you can increase the reaction temperature, extend the reaction time, or use a more potent coupling reagent like HATU, which is often effective for hindered substrates.[4][6] |
| Solubility Issues | If reactants are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent in which all components are soluble. DMF is often a good starting point.[4] Gentle heating may also improve solubility. |
| Incorrect or Insufficient Base | A non-nucleophilic base is crucial to neutralize acids and facilitate the reaction.[4] Use at least one equivalent of a base like DIPEA or TEA. For amine salt starting materials (e.g., amine hydrochlorides), an additional equivalent of base is required. |
| Reagent Degradation | Coupling agents, particularly carbodiimides and uronium salts, can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Formation of N-acylurea Side Product with EDC/DCC
| Potential Cause | Troubleshooting Steps & Solutions |
| Rearrangement of O-acylisourea | The reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and a carbodiimide can rearrange to a stable N-acylurea byproduct. |
| Mitigation Strategy | Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[6] These additives trap the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.[2][6] The recommended order of addition is to pre-activate the carboxylic acid with the coupling agent and HOBt before adding the amine.[6] |
Comparative Data on Common Coupling Reagents
| Coupling Agent | Full Name | Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast reaction times, effective for hindered substrates, low racemization.[2][4] | Higher cost, generates solid byproducts. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good efficiency, widely used.[2] | Can be less effective than HATU for very difficult couplings. |
| EDC / DCC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Dicyclohexylcarbodiimide | Cost-effective, readily available.[2][4] | Prone to N-acylurea side product formation without additives.[6] DCC forms a urea byproduct that is difficult to remove. EDC's byproduct is water-soluble. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for peptide synthesis, good for preventing racemization.[2] | Can be more expensive. |
Experimental Protocols
Protocol 1: General Amidation using HATU
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous NaHCO3, water, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Visualized Workflows
Caption: General experimental workflow for amidation.
Caption: Troubleshooting workflow for low reaction yield.
References
Troubleshooting guide for the synthesis of isoxazole-5-carboxylic acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of isoxazole-5-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of 5-isoxazolone byproduct in my reaction of a β-keto ester with hydroxylamine. How can this be minimized?
A1: The formation of the isomeric 5-isoxazolone is a frequent side reaction. The regioselectivity between the desired 3-substituted isoxazole and the 5-isoxazolone byproduct is highly dependent on the reaction's pH.[1]
-
pH Control: Acidic conditions generally favor the formation of the 3-substituted isoxazole. Conversely, neutral or basic conditions tend to promote the formation of the 5-isoxazolone.[1] Careful control of the pH, potentially through the use of a buffer system or a specific acid catalyst, is crucial for minimizing this byproduct.[1]
Q2: My 1,3-dipolar cycloaddition reaction is producing a dimeric byproduct. What is this side product and how can I prevent its formation?
A2: The dimeric byproduct you are likely observing is a furoxan (a 1,2,5-oxadiazole N-oxide), which arises from the dimerization of the nitrile oxide intermediate.[1] This is a common side reaction, especially when the concentration of the dipolarophile (the alkyne) is low or the nitrile oxide is highly reactive towards self-condensation.[1]
-
Control of Nitrile Oxide Generation: To favor the desired cycloaddition over dimerization, it is recommended to generate the nitrile oxide in situ in the presence of the dipolarophile.[1] This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne. This strategy keeps the instantaneous concentration of the nitrile oxide low, thus promoting the reaction with the dipolarophile.[1]
-
Reaction Conditions: The choice of solvent and temperature can also play a significant role. Experimenting with different solvents and lower reaction temperatures may help to find optimal conditions that favor the desired cycloaddition pathway.[1]
Q3: My synthesis is resulting in a mixture of two regioisomeric isoxazoles. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[1]
-
Steric and Electronic Effects: The regioselectivity is often dictated by the steric and electronic properties of the substituents on both the dipole and the dipolarophile. Modifying these substituents can influence the preferred orientation of the cycloaddition.[1]
-
Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, in copper-catalyzed cycloadditions of nitrile oxides with terminal ynamides, high regioselectivity can be achieved.[1]
Q4: I am experiencing hydrolysis of the ester group on my isoxazole during synthesis or workup. How can this be prevented?
A4: Hydrolysis of the carboxylate ester to the corresponding carboxylic acid can readily occur under both acidic and basic conditions, particularly in the presence of water.[1]
-
Anhydrous Conditions: It is critical to ensure that all reagents and solvents are thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
pH Neutral Workup: During the workup procedure, use neutral washes, such as brine, and avoid strong acids or bases if your product is susceptible to hydrolysis.[1]
-
Choice of Ester Group: If hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to hydrolysis.[1]
Common Byproducts and Mitigation Strategies
| Byproduct Type | Common Synthetic Route | Mitigation Strategy |
| 5-Isoxazolone | β-Keto ester + Hydroxylamine | Control pH (acidic conditions favor the desired 3-substituted isoxazole); consider using protected hydroxylamine derivatives.[1] |
| Furoxan (Nitrile Oxide Dimer) | 1,3-Dipolar Cycloaddition | In situ generation of the nitrile oxide, slow addition of reagents, and optimization of solvent and temperature.[1] |
| Regioisomers | β-Enamino ketoester + Hydroxylamine | Modify substituents to leverage steric and electronic effects; utilize regioselective catalysts.[1] |
| Carboxylic Acid (from hydrolysis) | All routes involving an ester functionality | Employ anhydrous conditions, perform a neutral workup, and consider using more robust ester protecting groups.[1] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This is a generalized procedure and may require optimization for specific substrates.
1. Generation of the Nitrile Oxide:
-
In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.1 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
2. Cycloaddition:
-
Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[1]
-
Allow the reaction to stir at room temperature or gentle heating, monitoring its progress by TLC.
3. Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.[1]
General Protocol for the Hydrolysis of Ethyl Isoxazole-5-carboxylate to Isoxazole-5-carboxylic Acid
1. Saponification:
-
Dissolve the ethyl isoxazole-5-carboxylate (1.0 eq.) in a suitable solvent mixture, such as ethanol and water.
-
Add a stoichiometric amount or a slight excess of a base (e.g., sodium hydroxide or lithium hydroxide, 1.1 - 1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
2. Acidification and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isoxazole-5-carboxylic acid.
Visual Guides
Caption: Experimental workflow for the synthesis of ethyl isoxazole-5-carboxylate.
References
Stability testing of 3-Isobutylisoxazole-5-carboxylic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of 3-Isobutylisoxazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high degradation in control samples (e.g., stored in the dark at recommended temperature). | Contamination of the sample with acidic or basic residues from synthesis. | Re-purify the sample, ensuring all acidic or basic reagents and byproducts are removed. Confirm the pH of a solution of the sample is neutral before starting the stability study. |
| Presence of trace metals that can catalyze degradation. | Treat solutions with a chelating agent like EDTA to sequester metal ions. Use high-purity solvents and reagents. | |
| Inherent instability of the compound under the chosen storage conditions. | Re-evaluate the storage conditions. Consider storing at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant degradation under photolytic stress, even with short exposure times. | The isoxazole ring is known to be susceptible to photolytic cleavage due to the labile N-O bond.[1] | Protect the sample from light at all stages of handling and analysis. Use amber glassware or light-resistant containers. For photostability studies, carefully control the intensity and duration of light exposure according to ICH Q1B guidelines. |
| Appearance of multiple degradation peaks in HPLC analysis, making quantification difficult. | Complex degradation pathways involving both the isoxazole ring and the carboxylic acid group. | Optimize the HPLC method to improve the resolution of the degradation products. This may involve adjusting the mobile phase composition, gradient, column temperature, or using a different column chemistry. |
| Secondary degradation of primary degradation products. | Analyze samples at earlier time points in the stability study to identify the initial degradation products before they degrade further. | |
| Inconsistent results between replicate stability studies. | Variability in experimental conditions. | Ensure that all experimental parameters (e.g., temperature, humidity, light exposure, concentration of stress agents) are tightly controlled and consistent between experiments. |
| Non-homogeneity of the sample. | Ensure the sample is homogeneous before aliquoting for stability studies. For solid samples, this may involve grinding and blending. | |
| Loss of mass balance in the stability study (i.e., the sum of the parent compound and degradation products is less than 100%). | Formation of non-chromophoric or volatile degradation products not detected by the HPLC-UV method. | Use a mass-sensitive detector, such as a mass spectrometer (LC-MS), to identify any non-UV active or volatile degradation products. |
| Adsorption of the compound or its degradation products onto the container surface. | Use silanized glassware or polypropylene containers to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis (Acidic/Basic): The isoxazole ring may undergo hydrolytic cleavage, particularly under strong acidic or basic conditions. This can lead to the formation of a β-keto nitrile or other ring-opened products. The carboxylic acid group can also participate in reactions, though it is generally stable to hydrolysis. Some substituted oxazole-4-carboxylic acids are known to be unstable towards hydrolytic ring-opening.[2]
-
Oxidation: The isobutyl group may be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives. The isoxazole ring itself can also be oxidized, although this is generally less common.
-
Photolysis: The N-O bond in the isoxazole ring is often the weakest point and can be cleaved by UV light, leading to the formation of various rearrangement products.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a likely degradation pathway.[3]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: The following conditions are a good starting point, with the aim of achieving 5-20% degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or 40°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method should be able to separate the parent compound from all its potential degradation products. Here is a general approach:
-
Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is a common choice.
-
Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance.
-
Method Development: Perform forced degradation studies and analyze the stressed samples. Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and all degradation peaks. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Q4: My compound is showing color change from off-white to yellow upon storage. What could be the reason?
A4: A color change often indicates chemical degradation. This could be due to oxidation or the formation of conjugated chromophoric degradation products.[4] It is recommended to store the compound in a dark, airtight container, preferably under an inert atmosphere, and at a cool temperature to minimize this. Analyze the discolored sample by HPLC to identify any new impurity peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature in the dark.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of the parent compound (likely in the range of 230-280 nm).
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | 2 |
| 0.1 M NaOH (RT) | 8 | 88.2 | 11.8 | 3 |
| 3% H₂O₂ (RT) | 24 | 95.1 | 4.9 | 1 |
| Thermal (80°C) | 48 | 91.7 | 8.3 | 2 |
| Photolytic (ICH Q1B) | - | 85.4 | 14.6 | 4 |
Table 2: Purity Data from Accelerated Stability Study (40°C/75% RH)
| Time (months) | Assay of Parent (%) | Total Impurities (%) |
| 0 | 99.8 | 0.2 |
| 1 | 99.5 | 0.5 |
| 3 | 98.9 | 1.1 |
| 6 | 97.8 | 2.2 |
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Refinement of analytical methods for 3-Isobutylisoxazole-5-carboxylic acid quantification
Welcome to the technical support center for the analytical quantification of 3-Isobutylisoxazole-5-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
The primary recommended techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available method suitable for routine analysis, especially for quality control and process monitoring where concentrations are relatively high.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies, impurity profiling, and quantifying trace levels of the analyte.[1]
Q2: What are the typical challenges encountered when analyzing this compound?
As a carboxylic acid, this compound can present some analytical challenges. These include poor retention on standard reversed-phase HPLC columns and potential for low sensitivity in mass spectrometry due to inefficient ionization.[1][2] Additionally, matrix effects from complex samples like plasma or tissue homogenates can interfere with quantification.
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is not always necessary but is often recommended, particularly for LC-MS/MS analysis.[1][2] Derivatizing the carboxylic acid group can enhance its chromatographic retention on reversed-phase columns and significantly improve its ionization efficiency, leading to lower detection limits.[2][3] For HPLC-UV analysis at sufficient concentrations, derivatization may not be required.
Q4: What starting chromatographic conditions are recommended for HPLC-UV analysis?
A good starting point for HPLC-UV analysis would be a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water gradient, with an acidic modifier like 0.1% formic or perchloric acid.[2][4] The UV detection wavelength should be optimized, but a starting point of around 235 nm is suggested based on similar structures.[1] A full UV scan of the analyte is recommended to determine the absorption maximum.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-3) to keep the carboxylic acid protonated. Adding a small amount of a stronger acid modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape, but be mindful of its ion-suppressing effects in LC-MS.
-
Try a Different Column: Consider a column with a different stationary phase chemistry or end-capping that is less prone to secondary interactions.
-
Check for Column Overload: Inject a lower concentration of the analyte to see if the peak shape improves.
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Issue 2: Low Sensitivity in LC-MS/MS
-
Potential Cause: Poor ionization of the carboxylic acid group.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows, and temperature.
-
Switch Ionization Mode: While negative ion mode is often used for carboxylic acids, positive ion mode might provide better sensitivity with certain mobile phases or after derivatization.
-
Consider Derivatization: Employ a derivatization reagent that adds a readily ionizable group to the molecule. Reagents like 3-nitrophenylhydrazine (3-NPH) or 2-picolylamine can significantly enhance the signal in positive ion mode.[2][3]
-
Mobile Phase Additives: Experiment with different mobile phase additives. While formic acid is common, ammonium formate or ammonium acetate can sometimes improve ionization.
-
Issue 3: High Variability in Results (Poor Precision)
-
Potential Cause: Inconsistent sample preparation, instrument instability, or matrix effects.
-
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) early in the sample preparation process to correct for variability in extraction and injection volume.
-
Optimize Sample Preparation: Ensure the sample preparation method (e.g., protein precipitation, solid-phase extraction) is robust and reproducible. Validate the recovery and matrix effects of your method.
-
Check for Instrument Stability: Perform system suitability tests before each analytical run to ensure the HPLC and mass spectrometer are performing consistently.
-
Dilute the Sample: If matrix effects are suspected, diluting the sample extract can often mitigate the issue.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected when developing an analytical method for this compound, based on data for similar carboxylic acids. These values should be experimentally verified for your specific method and matrix.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 500 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance (Illustrative)
| Parameter | Expected Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Perchloric Acid in Water[4]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm (or experimentally determined λmax)[1]
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution:
-
For drug substance: Dissolve a known amount in the mobile phase.
-
For biological matrices (e.g., plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. The supernatant can be evaporated and reconstituted in the mobile phase. For cleaner samples, a solid-phase extraction (SPE) is recommended.
-
-
Protocol 2: LC-MS/MS Quantification of this compound with Derivatization
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Derivatization with 3-Nitrophenylhydrazine (3-NPH): [2]
-
To 40 µL of sample or standard, add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine (all prepared in 50:50 acetonitrile/water).
-
Incubate at 40 °C for 30 minutes.
-
Dilute the reaction mixture as needed before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting with a low percentage of B (e.g., 15%) and ramping up to elute the derivatized analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ions for the derivatized this compound, as well as collision energy and other compound-specific parameters.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Cell Permeability of 3-Isobutylisoxazole-5-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 3-Isobutylisoxazole-5-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. The carboxylic acid moiety, which is typically ionized at physiological pH, increases the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane. Other potential factors include active efflux by cellular transporters, low solubility in assay media, or compound instability.
Q2: How do the physicochemical properties of my derivative affect its cell permeability?
A2: Key physicochemical properties influencing cell permeability include:
-
Lipophilicity (LogP/LogD): Higher lipophilicity generally favors membrane partitioning, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better passive permeability.
-
Molecular Weight (MW): Smaller molecules tend to permeate more easily.
-
Hydrogen Bond Donors/Acceptors: A higher number of hydrogen bond donors and acceptors can impede membrane permeability.
-
pKa: The ionization state of the carboxylic acid at physiological pH (typically 7.4) is a critical determinant. The ionized form is significantly less permeable than the neutral form.
Q3: What are the standard in vitro models to assess the cell permeability of my compounds?
A3: The two most common and complementary in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane. It is useful for ranking compounds based on their intrinsic passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport (both uptake and efflux).
Q4: How do I interpret the apparent permeability coefficient (Papp) values from my experiments?
A4: The Papp value is a quantitative measure of permeability. A general classification for Caco-2 permeability is provided in the table below.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Q5: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this suggest?
A5: This discrepancy is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the compound out of the cell, reducing its net permeability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound derivatives.
Issue 1: Low Permeability Observed for the Parent Compound
Scenario: You have tested the parent this compound (Compound A) and found its permeability to be very low.
Analysis: The free carboxylic acid is likely ionized at physiological pH, leading to high polarity and poor passive diffusion.
Troubleshooting Workflow:
Caption: Workflow for addressing low permeability of the parent carboxylic acid.
Recommendations:
-
Prodrug Strategy: Synthesize a series of simple ester prodrugs (e.g., methyl, ethyl, isopropyl esters) to mask the polar carboxylic acid group. This will increase the lipophilicity of the molecule and should enhance its passive diffusion.
-
Re-evaluation: Test the permeability of the ester derivatives in both PAMPA and Caco-2 assays.
-
Data Comparison: Compare the Papp values of the derivatives to the parent compound.
Hypothetical Data Example:
| Compound | Modification | MW | LogP | PSA (Ų) | Papp (PAMPA) (x 10⁻⁶ cm/s) | Papp (Caco-2 A→B) (x 10⁻⁶ cm/s) |
| A | Parent Acid | 169.18 | 1.5 | 63.6 | 0.2 | 0.1 |
| B | Methyl Ester | 183.21 | 2.0 | 54.4 | 5.8 | 4.5 |
| C | Ethyl Ester | 197.23 | 2.4 | 54.4 | 12.5 | 10.2 |
As shown in the table, converting the carboxylic acid to its methyl and ethyl esters (Compounds B and C) significantly increases LogP, reduces PSA, and leads to a substantial improvement in both PAMPA and Caco-2 permeability.
Issue 2: Evidence of Active Efflux
Scenario: Your ester derivative (e.g., Compound C) shows good permeability in the PAMPA assay but significantly lower permeability in the Caco-2 assay.
Analysis: This suggests that the compound is a substrate for an efflux transporter, such as P-gp.
Troubleshooting Workflow:
Caption: Workflow for investigating and addressing active efflux.
Recommendations:
-
Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay to measure the permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Calculate Efflux Ratio (ER): The efflux ratio is calculated as ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication of active efflux.
-
Co-incubation with Inhibitors: To confirm the involvement of a specific transporter (e.g., P-gp), repeat the Caco-2 assay in the presence of a known inhibitor, such as verapamil. A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Modification: If efflux is confirmed, consider structural modifications to your derivative to reduce its affinity for the transporter. This could involve altering hydrogen bonding patterns or overall lipophilicity.
Hypothetical Data Example for Compound C:
| Assay Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Standard | 2.1 | 12.6 | 6.0 |
| + Verapamil (P-gp Inhibitor) | 9.8 | 10.5 | 1.1 |
In this example, the high efflux ratio of 6.0 is significantly reduced to 1.1 in the presence of verapamil, confirming that Compound C is a P-gp substrate.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: Coat each well of a 96-well microtiter filter plate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Compound Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Add the compound solution to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
[C]A = Compound concentration in the acceptor well at time t
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells, accounting for both passive and active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is typically required.
-
Compound Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specified concentration.
-
Permeability Measurement (A→B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and analyze the compound concentration by LC-MS/MS.
-
-
Permeability Measurement (B→A for Efflux):
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A→B direction.
-
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = The rate of appearance of the compound in the receiver compartment.
-
A = The surface area of the Transwell® membrane.
-
C0 = The initial concentration of the compound in the donor compartment.
-
Disclaimer: This technical support center provides general guidance. Experimental conditions and results may vary. Always refer to specific institutional protocols and safety guidelines.
Addressing common side reactions in isoxazole ring formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of isoxazoles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding side reactions in the two primary methods for isoxazole synthesis: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.
Q1: What is the most common side reaction when synthesizing isoxazoles via 1,3-dipolar cycloaddition?
A1: The most prevalent side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide).[1] This occurs when the nitrile oxide reacts with itself instead of the intended alkyne. Furoxan formation is especially problematic for less reactive alkynes or when the concentration of the nitrile oxide is too high.
Q2: How can I minimize the formation of furoxan byproduct?
A2: To minimize furoxan formation, it is crucial to keep the instantaneous concentration of the nitrile oxide low. This can be achieved by:
-
In situ generation: Generating the nitrile oxide slowly in the presence of the alkyne is the most effective method. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[1]
-
Slow addition: If using a pre-formed nitrile oxide solution, add it dropwise to the reaction mixture containing the alkyne.
-
Use of excess alkyne: Employing a stoichiometric excess of the alkyne can help to outcompete the dimerization reaction.
-
Temperature control: Lowering the reaction temperature can often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]
Q3: My 1,3-dipolar cycloaddition is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity?
A3: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is influenced by both electronic and steric factors.[2] For terminal alkynes, the 3,5-disubstituted isomer is typically favored. To enhance regioselectivity, consider the following:
-
Catalysis: Copper(I) catalysts are widely used to selectively produce 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been shown to be effective, particularly for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes.
-
Solvent: The polarity of the solvent can influence the regiochemical outcome. Experimenting with different solvents may favor the formation of the desired isomer.
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor can direct the regioselectivity.
Q4: What are the common side reactions when synthesizing isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine?
A4: The primary challenge in this method is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of isomeric isoxazoles.[3] Other potential side reactions include the formation of oximes and partially cyclized intermediates.
Q5: How can I improve the regioselectivity in the reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine?
A5: Achieving high regioselectivity can be challenging. Strategies to improve it include:
-
Use of β-enamino diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone can provide excellent control over the regioselectivity.[2]
-
Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one carbonyl group over the other, directing the nucleophilic attack of hydroxylamine and improving regioselectivity.[4][5]
-
Reaction Conditions: The choice of solvent and temperature can also influence the isomeric ratio. For instance, switching between protic and aprotic solvents can sometimes favor one regioisomer over the other.
Q6: My isoxazole product appears to be degrading. Under what conditions is the isoxazole ring unstable?
A6: The isoxazole ring is generally stable to oxidizing agents, acids, and bases. However, the N-O bond is inherently weak and can be cleaved under certain conditions.[4] Ring opening can occur under strongly basic conditions, particularly with heating. Some substituted isoxazoles can also be sensitive to UV irradiation, leading to rearrangement.[6]
Section 2: Troubleshooting Guides
This section provides a problem-solution format for specific issues you may encounter during your experiments.
Troubleshooting Guide 1: 1,3-Dipolar Cycloaddition Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low to no yield of isoxazole | 1. Inefficient nitrile oxide generation: The precursor is not being effectively converted to the nitrile oxide. 2. Decomposition of nitrile oxide: The generated nitrile oxide is degrading before it can react. 3. Low reactivity of the alkyne: The alkyne is not sufficiently reactive under the reaction conditions. 4. Furoxan formation: The nitrile oxide is dimerizing. | 1. Optimize nitrile oxide generation: - For in situ methods using aldoximes, ensure the correct stoichiometry of the oxidizing agent (e.g., NCS, Oxone).[1] - For dehydrohalogenation of hydroxamoyl chlorides, screen different bases (e.g., triethylamine, DBU). 2. Control reaction temperature: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to minimize decomposition.[2] 3. Increase alkyne reactivity: For electron-poor alkynes, consider using a catalyst (e.g., Cu(I)) to facilitate the cycloaddition. 4. Minimize furoxan formation: See FAQ Q2 for detailed strategies. |
| Mixture of 3,4- and 3,5-regioisomers | 1. Lack of inherent regioselectivity: The electronic and steric properties of the substrates do not strongly favor one isomer. 2. Suboptimal reaction conditions: The chosen solvent or temperature does not favor the desired regioisomer. | 1. Employ a catalyst: - For 3,5-disubstituted isoxazoles, use a copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate).[2] - For 3,4,5-trisubstituted isoxazoles, consider a ruthenium catalyst. 2. Screen solvents: Evaluate a range of solvents with varying polarities. 3. Modify substituents: If possible, alter the electronic or steric nature of the substituents on the alkyne or nitrile oxide precursor to favor the desired isomer. |
| Difficulty in purifying the product from furoxan | Similar chromatographic behavior: The furoxan byproduct and the desired isoxazole may have similar polarities. | 1. Optimize column chromatography: - Use a less polar solvent system to increase the separation on silica gel. - Consider using a different stationary phase, such as alumina. 2. Crystallization: If the desired isoxazole is a solid, recrystallization may be an effective purification method. |
| Difficulty in separating regioisomers | Very similar physical properties: Regioisomers often have very similar boiling points and polarities, making separation challenging. | 1. High-performance liquid chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers.[7] 2. Optimize flash chromatography: - Use a long column with a shallow solvent gradient. - Screen a variety of solvent systems.[8] 3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation. |
Troubleshooting Guide 2: 1,3-Dicarbonyl Condensation Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low to no yield of isoxazole | 1. Incomplete reaction: The condensation and cyclization are not going to completion. 2. Formation of stable intermediates: The reaction may be stalling at the oxime or a partially cyclized intermediate. | 1. Increase reaction temperature and/or time: Monitor the reaction by TLC or LC-MS to determine the optimal conditions. 2. Use a catalyst: A catalytic amount of acid (e.g., acetic acid) can sometimes promote cyclization and dehydration. |
| Mixture of regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | 1. Modify the substrate: Convert the 1,3-dicarbonyl to a β-enamino diketone to direct the regioselectivity.[2] 2. Employ a Lewis acid: Use a Lewis acid like BF₃·OEt₂ to activate one of the carbonyl groups.[4][5] 3. Screen reaction conditions: Vary the solvent and temperature to optimize the ratio of the desired isomer. |
| Formation of multiple unidentified byproducts | Side reactions of the dicarbonyl compound or hydroxylamine under the reaction conditions. | 1. Purify starting materials: Ensure the 1,3-dicarbonyl compound and hydroxylamine are pure. 2. Use milder conditions: Attempt the reaction at a lower temperature or with a weaker base/acid if applicable. |
Section 3: Data Presentation
The following tables summarize quantitative data on the effect of various catalysts and reaction conditions on the regioselectivity of isoxazole formation.
Table 1: Effect of Catalyst on the Regioselectivity of 1,3-Dipolar Cycloaddition
| Alkyne | Nitrile Oxide Precursor | Catalyst | Solvent | Temp (°C) | Ratio (3,5-isomer : 3,4-isomer) | Reference |
| Phenylacetylene | Benzaldoxime | None | Toluene | 110 | 85 : 15 | [2] |
| Phenylacetylene | Benzaldoxime | CuI (5 mol%) | THF | 25 | >95 : 5 | [2] |
| 1-Octyne | Heptanaldoxime | None | Xylene | 140 | 80 : 20 | [2] |
| 1-Octyne | Heptanaldoxime | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 25 | >98 : 2 | [2] |
| 1-Phenyl-1-propyne | Benzaldoxime | Ru(Cp*)(cod)Cl (5 mol%) | DCE | 25 | 5 : >95 |
Table 2: Effect of Lewis Acid on Regioselectivity in the Condensation of a β-Enamino Diketone
| β-Enamino Diketone | Lewis Acid (equiv.) | Solvent | Temp (°C) | Ratio (Regioisomer A : Regioisomer B) | Reference |
| 1-(Dimethylamino)-1-phenyl-1-en-3-one | None | EtOH | 78 | 40 : 60 | [4] |
| 1-(Dimethylamino)-1-phenyl-1-en-3-one | BF₃·OEt₂ (1.0) | MeCN | 25 | >95 : 5 | [4][5] |
| 1-(Dimethylamino)-1-(4-methoxyphenyl)-1-en-3-one | None | MeCN | 25 | 65 : 35 | [4] |
| 1-(Dimethylamino)-1-(4-methoxyphenyl)-1-en-3-one | BF₃·OEt₂ (1.0) | MeCN | 25 | >95 : 5 | [4] |
Section 4: Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes the one-pot synthesis of 3,5-diphenylisoxazole via a copper(I)-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Hydroxylamine hydrochloride (1.1 mmol, 76 mg)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (2.0 mmol, 202 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a stirred solution of benzaldehyde and hydroxylamine hydrochloride in THF (5 mL) in a round-bottom flask, add triethylamine dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add NCS portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
To the resulting solution of the in situ generated nitrile oxide, add phenylacetylene and CuI.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-diphenylisoxazole.
Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone
This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone.
Materials:
-
Acetylacetone (1,3-pentanedione) (1.0 mmol, 100 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83 mg)
-
Sodium acetate (1.2 mmol, 98 mg)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (10 mL) and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Section 5: Visualizations
Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition, highlighting the desired reaction pathway and the common furoxan side reaction.
Caption: A decision-making flowchart for troubleshooting poor regioselectivity in 1,3-dipolar cycloaddition reactions.
Caption: Reaction pathways for the condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine, leading to regioisomeric products, and methods for controlling the regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Lewis acid-promoted direct synthesis of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimization of Coupling Reactions Involving 3-Isobutylisoxazole-5-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing coupling reactions with 3-Isobutylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing amide coupling reactions with this compound?
A1: Researchers may face several challenges during the amide coupling of this compound. These commonly include:
-
Low or no product yield: This can be attributed to several factors, including inefficient activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.
-
Formation of side products: The most common side products include the formation of an N-acylurea byproduct when using carbodiimide coupling agents and the dimerization of the activated acid.
-
Difficult purification: The polarity of the resulting amide product can sometimes be very similar to that of the starting materials or byproducts, making chromatographic separation challenging.
-
Poor solubility: The starting materials or the coupled product may have limited solubility in common organic solvents, affecting reaction kinetics and purification.
Q2: Which coupling reagents are most effective for amide bond formation with this compound?
A2: The choice of coupling reagent is critical for a successful reaction. For this compound, the following reagents are commonly employed:
-
Carbodiimides (e.g., EDC with HOBt or Oxyma): This is a widely used and cost-effective combination. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) minimizes side reactions and racemization.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient and lead to rapid reactions with high yields, especially for challenging couplings involving sterically hindered or electron-deficient amines.
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective reagent, particularly for solid-phase synthesis.
Q3: How can I troubleshoot a low-yielding Suzuki-Miyaura coupling reaction with a 3-Isobutylisoxazole-5-yl derivative?
A3: Low yields in Suzuki-Miyaura couplings involving isoxazole scaffolds can often be traced to several factors. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. For heteroaryl couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are good starting points. Consider screening different ligands to find the optimal one for your specific substrates.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base should be considered based on the solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio can be adjusted to ensure adequate solubility of all reactants.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Gradually increasing the temperature while monitoring for decomposition can improve the yield.
-
Quality of Boronic Acid: Boronic acids can degrade over time. Using fresh or properly stored boronic acid is recommended.
Q4: What are the key considerations for performing a Heck coupling reaction with a 3-isobutyl-5-haloisoxazole?
A4: For a successful Heck coupling, consider the following:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: An inorganic base like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used.
-
Temperature: Heck reactions usually require elevated temperatures, often in the range of 80-140 °C.
Troubleshooting Guides
Amide Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups). | Increase the reaction temperature (e.g., to 40-50 °C). Use a stronger, non-nucleophilic base like DIPEA. Use a slight excess of the amine (1.2-1.5 equivalents). | |
| Steric hindrance on the amine or carboxylic acid. | Prolong the reaction time and consider using a more reactive coupling reagent. | |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC). | Add an auxiliary nucleophile like HOBt or Oxyma to trap the intermediate and form a more stable active ester.[2] |
| Difficult Purification | Similar polarity of product and starting materials/byproducts. | Optimize the mobile phase for column chromatography. Consider a different stationary phase if separation on silica gel is poor. Attempt recrystallization from a suitable solvent system. Common solvents for recrystallizing amides include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures. |
| Poor Solubility | The nature of the reactants or product. | Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility, but monitor for any degradation. |
Suzuki-Miyaura and Heck Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Suzuki-Miyaura Coupling | Inactive catalyst. | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and degas the reaction mixture thoroughly to remove oxygen. |
| Unsuitable base or solvent. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Deboronation of the boronic acid. | Use a less nucleophilic base or run the reaction at a lower temperature. | |
| Low Yield in Heck Coupling | Catalyst decomposition at high temperatures. | Use a phosphine ligand to stabilize the palladium catalyst. |
| Poor reactivity of the halide. | The reactivity order is I > Br > Cl. If using a bromide or chloride, higher temperatures and longer reaction times may be necessary. | |
| Isomerization of the product. | Optimize the reaction time to avoid prolonged heating after the reaction is complete. |
Data Presentation
The following table summarizes typical yields for amide coupling reactions of isoxazole carboxylic acids with various amines using different coupling agents, based on literature for structurally related compounds.[3][4]
| Isoxazole Carboxylic Acid | Amine | Coupling Reagent | Solvent | Yield (%) |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Aniline | EDC, DMAP | Dichloromethane | 90 |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | N-(4-Chloro-2,5-dimethoxyphenyl)amine | EDC, DMAP | Dichloromethane | 67 |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | N-(4-(methylthio)phenyl)amine | EDC, DMAP | Dichloromethane | 81 |
| 3-Substituted-isoxazole-4-carboxylic acid | Various aromatic amines | Thionyl chloride, then amine | Dichloromethane | 65-96 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.2 M), add EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Note: This protocol assumes the prior conversion of the carboxylic acid to a halide or triflate.
-
To a degassed mixture of the 3-isobutyl-5-haloisoxazole (1.0 eq), arylboronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 4:1 dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Heck Coupling
Note: This protocol assumes the prior conversion of the carboxylic acid to a halide.
-
To a mixture of the 3-isobutyl-5-haloisoxazole (1.0 eq), an alkene (e.g., styrene, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand such as PPh₃ (0.04 eq) in a polar aprotic solvent (e.g., DMF), add a base such as triethylamine (1.5 eq).
-
Heat the reaction mixture to 100-140 °C and stir for 6-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Isobutylisoxazole-5-carboxylic Acid and Other Isoxazole Derivatives
An objective guide for researchers, scientists, and drug development professionals on the potential bioactivities of 3-Isobutylisoxazole-5-carboxylic acid, inferred from the activities of structurally related isoxazole compounds.
Due to a lack of direct experimental data on the bioactivity of this compound, this guide provides a comparative analysis based on the known biological activities of structurally similar isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid derivatives. The isoxazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory effects.[1][2] This guide summarizes key findings from preclinical studies on related isoxazole compounds to infer the potential bioactivity of this compound and to provide a foundation for future experimental design.
Potential Bioactivities and Comparative Data
Based on the recurring biological activities observed in isoxazole derivatives, the following sections outline the potential therapeutic areas for this compound and present comparative data from related compounds.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases like VEGFR2, induction of apoptosis, and disruption of tubulin polymerization.[2]
Below is a comparison of the in vitro cytotoxic activity of various isoxazole-carboxamide derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound/Scaffold | Cancer Cell Line | Activity (IC50) | Reference |
| Phenyl-isoxazole-Carboxamide (Compound 2e) | Melanoma (B16F1) | 0.079 µM | [3] |
| Phenyl-isoxazole-Carboxamide (Compound 2a) | Colon Adenocarcinoma (Colo205) | 9.179 µM | [3] |
| Phenyl-isoxazole-Carboxamide (Compound 2a) | Hepatocellular Carcinoma (HepG2) | 7.55 µM | [3] |
| Chloro-fluorophenyl-isoxazole Carboxamide (Compound 2b) | Cervical Cancer (HeLa) | 0.11 µg/ml | [4] |
| Chloro-fluorophenyl-isoxazole Carboxamide (Compound 2c) | Breast Cancer (MCF7) | 1.59 µg/ml | [4] |
Xanthine Oxidase Inhibitory Activity
Several isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[5][6] This suggests a potential application for this compound in the management of hyperuricemia.
Table 2: Xanthine Oxidase Inhibitory Activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acid Derivatives
| Compound | R Group on Indole Nitrogen | Xanthine Oxidase Inhibition (IC50) | Reference |
| 6c | 4-Fluorobenzyl | 0.13 µM | [5] |
| 6b | Benzyl | 0.15 µM | [5] |
| 6d | 4-Chlorobenzyl | 0.19 µM | [5] |
| 6a | H | > 50 µM | [5] |
| Allopurinol (Standard) | - | 2.93 µM | [5] |
Anti-inflammatory Activity
The isoxazole nucleus is a core component of several anti-inflammatory drugs. Derivatives of isoxazole carboxylic acids have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[7]
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Scaffold | Assay | Activity | Reference |
| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | LOX and COX-2 Inhibition | Significant Inhibitory Activity | [7] |
| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene Synthesis Inhibition | Potential Anti-inflammatory Drugs | [7] |
| Indolyl–isoxazolidines | Carrageenan-induced paw edema | Potency comparable to indomethacin | [7] |
Antibacterial Activity
Isoxazole-containing compounds have a long history as antibacterial agents.[1] The bioactivity of isoxazole derivatives against various bacterial strains suggests that this compound could also possess antibacterial properties.
Table 4: Antibacterial Activity of Isoxazole Derivatives
| Compound/Scaffold | Bacterial Strain | Activity (MIC) | Reference |
| Isoxazole-based chalcone (Compound 28) | S. aureus | 1 µg/mL | [8] |
| Imidazole bearing Isoxazole (Compound 4k) | S. aureus | 250 µg/ml | [9] |
| Imidazole bearing Isoxazole (Compound 4l) | E. coli | 500 µg/ml | [9] |
| 5-phenyl-3-isoxazole carboxamides | S. aureus & E. coli | Significant Activity | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isoxazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid production by xanthine oxidase.
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution is prepared.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, xanthine.
-
Absorbance Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Dosing: The test compound is administered to animals (e.g., rats or mice) at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Edema Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Minimum Inhibitory Concentration (MIC) Assay (Antibacterial)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Bacterial Inoculation: A standardized suspension of the target bacterium is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by isoxazole derivatives and a typical experimental workflow.
Caption: VEGFR2 Signaling Pathway Inhibition by Isoxazole Derivatives.
Caption: Inhibition of the COX-2 Pathway by Isoxazole Derivatives.
Caption: Experimental Workflow for an In Vitro MTT Cytotoxicity Assay.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently unavailable, the extensive research on structurally related isoxazole-3-carboxylic and isoxazole-5-carboxylic acid derivatives provides a strong basis for inferring its potential pharmacological profile. The data presented in this guide suggest that this compound is a promising candidate for investigation in the areas of oncology, inflammation, and infectious diseases, as well as for its potential as a xanthine oxidase inhibitor. The provided experimental protocols and pathway diagrams offer a framework for initiating such preclinical evaluations. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 3-Isobutylisoxazole-5-carboxylic Acid and Other Carboxylic Acid Bioisosteres for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a ubiquitous functional group in medicinal chemistry, crucial for target binding and imparting desirable physicochemical properties. However, its inherent characteristics, such as high acidity and potential for metabolic liabilities, often necessitate its replacement with bioisosteres. This guide provides an objective comparison of 3-isobutylisoxazole-5-carboxylic acid with other common carboxylic acid bioisosteres, supported by experimental data, to aid researchers in lead optimization and drug design.
Executive Summary
Bioisosteric replacement of carboxylic acids is a powerful strategy to modulate a compound's acidity, lipophilicity, metabolic stability, and overall pharmacokinetic profile while maintaining or improving its biological activity. This guide focuses on the comparative analysis of this compound against established bioisosteres such as tetrazoles, sulfonamides, and hydroxamic acids. The isoxazole ring, in particular, offers a versatile scaffold with tunable electronic and steric properties.
Physicochemical Properties: A Comparative Analysis
The selection of a suitable carboxylic acid bioisostere is often dictated by the desired modulation of key physicochemical parameters. The following table summarizes experimental data for this compound and other prominent bioisosteres.
| Compound/Bioisostere | pKa | logP/logD (pH 7.4) | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | ~4-5 (estimated) | ~2.0 (estimated) | Moderately Soluble | Moderate |
| Carboxylic Acid (generic) | 4-5 | Variable | Generally High | Low to Moderate |
| 5-Substituted-1H-tetrazole | 4.5-5.0 | Generally higher than COOH | Variable | Low to Moderate |
| N-Acyl Sulfonamide | 3.5-4.5 | Variable | Variable | Moderate to High |
| Hydroxamic Acid | 8-9 | Generally lower than COOH | Generally High | Low |
Note: Experimental data for this compound is limited. The provided values are estimations based on structurally similar isoxazole-5-carboxylic acid derivatives.
Biological Activity Profile
Isoxazole-containing compounds have demonstrated a wide range of biological activities, highlighting their potential in various therapeutic areas.
| Therapeutic Area | Reported Activity of Isoxazole Derivatives |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes.[1] |
| Anticancer | Activities against various cancer cell lines, including breast, colon, and liver cancer.[1] |
| Antimicrobial | Efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.[1] |
The isobutyl substituent at the 3-position of the isoxazole ring can influence the compound's lipophilicity and steric interactions with the target protein, potentially modulating its potency and selectivity.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Bioisosteric replacement can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | This compound (Anticipated) | General Trends for Other Bioisosteres |
| Absorption | Moderate to good oral bioavailability anticipated due to balanced lipophilicity and acidity. | Tetrazoles can have variable absorption. Sulfonamides often exhibit good absorption. |
| Distribution | Moderate plasma protein binding expected. | Carboxylic acids and tetrazoles can exhibit high plasma protein binding. |
| Metabolism | The isoxazole ring is generally stable, but the isobutyl group may be susceptible to oxidation. | Carboxylic acids can undergo glucuronidation. Tetrazoles are generally metabolically stable. |
| Excretion | Primarily renal excretion is expected. | Highly dependent on the overall properties of the molecule. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent (e.g., methanol/water) if insolubility in water is an issue.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution.
-
pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (logP/logD) Determination (Shake-Flask Method)
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to separate the two phases.
-
Concentration Measurement: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of P. For ionizable compounds, this provides the distribution coefficient (D) at a specific pH (logD).
Aqueous Solubility (Kinetic Solubility Assay)
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.
-
Incubation and Observation: Incubate the plate and monitor for the formation of a precipitate using a nephelometer or by visual inspection.
-
Quantification: The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (donor solution). The acceptor plate wells are filled with a fresh buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compound to permeate through the artificial membrane.
-
Concentration Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or another sensitive analytical method.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the context in which these compounds act and are tested is crucial for a comprehensive understanding.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: General experimental workflow for comparing bioisosteres in drug discovery.
Conclusion
This compound represents a promising scaffold for the bioisosteric replacement of carboxylic acids. Its estimated physicochemical properties suggest a favorable balance of acidity and lipophilicity, which may translate to improved pharmacokinetic profiles compared to traditional carboxylic acids. The versatility of the isoxazole ring allows for fine-tuning of electronic and steric properties through substitution, offering a valuable tool for medicinal chemists in the optimization of lead compounds. Further experimental validation of the properties of this compound is warranted to fully elucidate its potential in drug discovery.
References
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-Isobutylisoxazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative framework for the cross-reactivity profiling of 3-Isobutylisoxazole-5-carboxylic acid, offering insights into its potential biological targets and off-target effects. Due to the limited publicly available data on this specific molecule, this guide presents a hypothetical cross-reactivity profile based on common screening paradigms for isoxazole-containing compounds, alongside established experimental protocols.
The isoxazole motif is a cornerstone in medicinal chemistry, featured in a wide array of biologically active compounds.[1][2][3][4] These molecules are known to interact with a diverse range of biological targets, making a thorough understanding of their selectivity crucial for preclinical development.[1][2][3][4] This guide outlines a systematic approach to characterizing the selectivity of this compound against a panel of kinases and other relevant enzymes, providing a blueprint for its comprehensive evaluation.
Hypothetical Target Selectivity and Cross-Reactivity Data
To illustrate a typical cross-reactivity profile, the following tables summarize hypothetical data for this compound against a putative primary target and a panel of off-targets.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| Putative Target Kinase A | 50 | 95% |
| Kinase B | 850 | 60% |
| Kinase C | >10,000 | <10% |
| Kinase D | 2,500 | 35% |
| Kinase E | >10,000 | <5% |
| Kinase F | 1,200 | 55% |
Table 2: Off-Target Enzyme Inhibition Profile of this compound (Hypothetical Data)
| Enzyme Target | IC50 (nM) | Percent Inhibition at 10 µM |
| Xanthine Oxidase | >10,000 | <10% |
| Cyclooxygenase-2 (COX-2) | 5,000 | 25% |
| Carbonic Anhydrase II | >10,000 | <5% |
| Cathepsin S | 8,000 | 15% |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound selectivity. The following protocols are standard in the industry for generating the type of data presented above.
Kinase Inhibition Assay (Radiometric)
-
Preparation of Reagents: A kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA) is prepared. The test compound, this compound, is serially diluted in DMSO. The kinase and its specific substrate (e.g., a peptide or protein) are diluted in the kinase buffer. [γ-33P]ATP is used as the phosphate donor.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated for 10 minutes at room temperature in a 96-well plate. The reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 40 minutes) at 30°C.
-
Reaction Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Enzyme Inhibition Assay (Fluorometric)
-
Reagent Preparation: An assay buffer specific to the enzyme (e.g., for Xanthine Oxidase, a phosphate buffer at pH 7.5) is prepared. The test compound is serially diluted in DMSO. The enzyme and its fluorogenic substrate are diluted in the assay buffer.
-
Reaction Setup: The enzyme and test compound are pre-incubated in a 96-well plate.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Signal Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to a DMSO control, and IC50 values are calculated from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for conceptualizing complex biological and experimental systems.
Caption: Hypothetical signaling pathway showing the inhibitory action of the compound.
Caption: General experimental workflow for in vitro cross-reactivity screening.
Caption: Logical relationship between the compound and its potential targets.
References
- 1. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Benchmarking the synthetic efficiency of different routes to 3-Isobutylisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic pathways to 3-Isobutylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry. The routes are evaluated based on synthetic efficiency, reagent accessibility, and reaction conditions, supported by detailed experimental protocols and quantitative data.
Overview of Synthetic Strategies
Two primary routes for the synthesis of this compound are presented:
-
Route 1: 1,3-Dipolar Cycloaddition. This classic approach involves the in situ generation of isobutyronitrile oxide from 3-methylbutanal oxime, which then undergoes a cycloaddition reaction with ethyl propiolate to form the isoxazole ring. The resulting ester is subsequently hydrolyzed.
-
Route 2: Condensation of a β-Ketoester with Hydroxylamine. This method utilizes the commercially available ethyl 4-methyl-3-oxopentanoate, which is condensed with hydroxylamine to directly form the isoxazole heterocycle, followed by hydrolysis of the ester.
Data Presentation
Table 1: Comparison of Reagents and Overall Yield
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Condensation |
| Starting Materials | 3-Methylbutanal, Hydroxylamine, Ethyl propiolate, Sodium hypochlorite | Ethyl 4-methyl-3-oxopentanoate, Hydroxylamine hydrochloride, Sodium acetate |
| Key Intermediates | 3-Methylbutanal oxime, Isobutyronitrile oxide, Ethyl 3-isobutylisoxazole-5-carboxylate | Ethyl 3-isobutylisoxazole-5-carboxylate |
| Overall Yield (Est.) | 60-70% | 75-85% |
| Number of Steps | 3 (Oxime formation, Cycloaddition, Hydrolysis) | 2 (Condensation, Hydrolysis) |
Table 2: Step-by-Step Efficiency Comparison
| Step | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Condensation |
| Step 1: Intermediate Synthesis | Reaction: Oxime formationReagents: 3-Methylbutanal, Hydroxylamine hydrochloride, PyridineYield: ~95% | Reaction: Isoxazole formationReagents: Ethyl 4-methyl-3-oxopentanoate, Hydroxylamine hydrochloride, Sodium acetateYield (Est.): 85-95% |
| Step 2: Isoxazole Ester Synthesis | Reaction: CycloadditionReagents: 3-Methylbutanal oxime, Ethyl propiolate, NaOClYield (Est.): 65-75% | - |
| Step 3: Hydrolysis | Reaction: SaponificationReagents: NaOH, HClYield: ~90%[1] | Reaction: SaponificationReagents: NaOH, HClYield: ~90%[1] |
Experimental Protocols
Route 1: 1,3-Dipolar Cycloaddition
Step 1a: Synthesis of 3-Methylbutanal Oxime
To a solution of hydroxylamine hydrochloride (1.5 eq) and pyridine (1.5 eq) in ethanol, 3-methylbutanal (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3-methylbutanal oxime, which is used in the next step without further purification.
Step 1b: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate
To a stirred mixture of 3-methylbutanal oxime (1.0 eq) and ethyl propiolate (1.8 eq) in a suitable solvent such as dichloromethane, an aqueous solution of sodium hypochlorite (bleach, 2.7 eq) is added dropwise at room temperature.[2] The reaction is stirred overnight. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield ethyl 3-isobutylisoxazole-5-carboxylate.
Step 1c: Synthesis of this compound
Ethyl 3-isobutylisoxazole-5-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and methanol. An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 18-20 hours.[1] The organic solvents are removed under reduced pressure, and the aqueous residue is diluted with water and acidified to pH 2 with 1N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.[1]
Route 2: Condensation of a β-Ketoester with Hydroxylamine
Step 2a: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate
To a solution of hydroxylamine hydrochloride (1.0 eq) and anhydrous sodium acetate (1.0 eq) in ethanol, ethyl 4-methyl-3-oxopentanoate (1.0 eq) is added.[3] The reaction mixture is heated at reflux for 3 hours. After completion of the reaction, the mixture is poured onto crushed ice with stirring. The resulting solid or oil is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 3-isobutylisoxazole-5-carboxylate.
Step 2b: Synthesis of this compound
The hydrolysis is carried out following the same procedure as in Step 1c.[1]
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two synthetic routes.
Concluding Remarks
Both synthetic routes offer viable pathways to this compound.
Route 2 (Condensation) appears to be more efficient due to a shorter reaction sequence and potentially higher overall yield. The use of a commercially available, advanced intermediate (ethyl 4-methyl-3-oxopentanoate) simplifies the initial steps compared to the multi-step preparation and in situ generation of the nitrile oxide in Route 1.
Route 1 (1,3-Dipolar Cycloaddition) , while being a more convergent approach, may suffer from lower yields in the cycloaddition step and the need to handle a potentially unstable nitrile oxide intermediate. However, it offers greater flexibility for accessing analogues by varying the starting aldehyde and alkyne.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, availability of starting materials, and the need for structural diversity in related target molecules.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 3. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of the Binding Modes of Isoxazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins.[1] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable component in the design of new therapeutic agents.[2][3] This guide provides a comparative analysis of the binding modes of several isoxazole-based inhibitors against their respective protein targets, supported by quantitative binding data and detailed experimental methodologies.
Quantitative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of various isoxazole-based inhibitors against their target proteins. The data highlights the diverse range of targets and the significant inhibitory activity achieved with this scaffold.
| Inhibitor Class | Target Protein | Compound | Activity (IC₅₀/Kᵢ/Kₑ) | Cell Line/Assay Condition |
| Hsp90 Inhibitors | Hsp90 (ATPase) | Luminespib | 0.500 µM | ATPase Assay |
| 29a | 0.279 µM | ATPase Assay | ||
| 29b | 0.284 µM | ATPase Assay | ||
| Tubulin Stabilizers | β-tubulin | Compound 2j | Kₑ = Nanomolar | MicroScale Thermophoresis |
| Compound 2h/2i | Kₑ = Hundreds of Nanomolar | MicroScale Thermophoresis | ||
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase (CA) | AC2 | IC₅₀ = 112.3 ± 1.6 µM | In vitro CA inhibition assay |
| AC3 | IC₅₀ = 228.4 ± 2.3 µM | In vitro CA inhibition assay | ||
| Acetazolamide (Standard) | IC₅₀ = 18.6 ± 0.5 µM | In vitro CA inhibition assay | ||
| COX Inhibitors | COX-1 | Compound A13 | IC₅₀ = 64 nM | In vitro COX inhibition assay |
| COX-2 | Compound A13 | IC₅₀ = 13 nM | In vitro COX inhibition assay | |
| COX-1 | Compound 8 | Selective COX-1 inhibitor | In vitro COX inhibition assay | |
| COX-2 | Compound 17 | Sub-micromolar selective COX-2 inhibitor | In vitro COX inhibition assay | |
| Casein Kinase 1 (CK1) Inhibitors | CK1δ | Compound 29d | IC₅₀ in nanomolar range | In-vitro kinase assay |
| CK1ε | Compound 29d | IC₅₀ in nanomolar range | In-vitro kinase assay | |
| CK1δ | Compound 29e | IC₅₀ in nanomolar range | In-vitro kinase assay | |
| CK1ε | Compound 29e | IC₅₀ in nanomolar range | In-vitro kinase assay | |
| System xc⁻ Transporter Inhibitors | System xc⁻ | Compound 7g | Kᵢ ≈ 50-60 µM | Competitive inhibition assay |
| Compound 11b | Kᵢ ≈ 50-60 µM | Competitive inhibition assay | ||
| Compound 11e | Kᵢ ≈ 50-60 µM | Competitive inhibition assay |
Binding Mode Insights from Structural Studies
Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the binding modes of isoxazole-based inhibitors. These studies provide atomic-level details of the interactions between the inhibitor and its target, guiding further structure-based drug design.[4][5][6]
For instance, X-ray crystallographic analysis of 3,4-diaryl-isoxazole inhibitors in complex with Casein Kinase 1δ (CK1δ) confirmed their expected binding mode within the ATP binding site.[7][8] Molecular docking studies predicted that the amidopyridinyl moiety occupies the adenine region, forming a bidentate interaction with the backbone of Leu-85.[7] The isoxazole ring itself is predicted to pack between the sidechains of Ile-23 and Ile-148, forming a hydrogen bond with a structural water molecule.[7]
In the case of RORγt , co-crystal structures revealed that trisubstituted isoxazole inverse agonists bind to an allosteric site within the ligand-binding domain.[9] This allosteric binding mode provides an alternative strategy for modulating the receptor's activity. The specific interactions within this allosteric pocket, such as hydrogen bonds and hydrophobic contacts, are crucial for the inhibitor's potency and selectivity.[9]
Molecular docking of steroidal isoxazoles targeting tubulin indicated a preferential binding to the taxane site.[10] The isoxazole pharmacophore, with its adjacent oxygen and nitrogen atoms, is capable of forming key hydrogen-bonding interactions within this site, which is a mechanism shared by taxane-like drugs.[10]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context and methodologies of these studies, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. nbinno.com [nbinno.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. migrationletters.com [migrationletters.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Mechanism: 3-Isobutylisoxazole-5-carboxylic Acid as a Potent Xanthine Oxidase Inhibitor
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the hypothesized mechanism of action of 3-Isobutylisoxazole-5-carboxylic acid as a xanthine oxidase inhibitor, benchmarked against established therapeutic alternatives. By presenting key experimental data, detailed protocols, and visual pathway diagrams, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising compound class.
While direct experimental evidence for this compound is nascent, extensive research on structurally related isoxazole carboxylic acid derivatives strongly suggests its role as a potent inhibitor of xanthine oxidase (XO). This enzyme plays a pivotal role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway is a hallmark of hyperuricemia and gout. This guide will, therefore, position this compound within the broader context of xanthine oxidase inhibition, drawing parallels with known inhibitors to elucidate its potential therapeutic mechanism.
Performance Comparison: Inhibitory Potency Against Xanthine Oxidase
To contextualize the potential efficacy of this compound, we present a comparative analysis of its inhibitory activity (represented by a closely related analog) against two well-established xanthine oxidase inhibitors: Allopurinol, a purine analog, and Febuxostat, a non-purine selective inhibitor.
| Compound | Chemical Class | Target Enzyme | IC50 Value (µM) | Mechanism of Inhibition |
| Isoxazole Derivative (Compound 6c) * | Isoxazole Carboxylic Acid | Xanthine Oxidase | 0.13[1] | Mixed-type[1] |
| Allopurinol | Purine Analog | Xanthine Oxidase | 2.93[1] | Competitive[2] |
| Febuxostat | Thiazole Carboxylic Acid | Xanthine Oxidase | 0.0018[3][4] | Mixed-type[3] |
Note: Compound 6c, a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, is used as a proxy for this compound due to structural similarity and available experimental data.
The data clearly indicates that the isoxazole carboxylic acid scaffold holds significant promise for potent xanthine oxidase inhibition, with the analog exhibiting superior potency compared to the widely used drug, Allopurinol.
Elucidating the Mechanism: The Purine Catabolism Pathway
Xanthine oxidase is a critical control point in the purine catabolism pathway. Inhibition of this enzyme directly leads to a reduction in the production of uric acid, the causative agent of gout. The following diagram illustrates this pathway and the points of intervention for xanthine oxidase inhibitors.
Experimental Validation: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of a test compound against xanthine oxidase. This method is widely used and serves as a reliable means to quantify the IC50 value of potential inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of uric acid production.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test Compound (e.g., this compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the potassium phosphate buffer.
-
Dissolve the test compound and Allopurinol in DMSO to create stock solutions. Further dilutions should be made in the buffer to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: Buffer and vehicle (DMSO).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test Compound: Buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Positive Control: Buffer, xanthine oxidase solution, and Allopurinol at various concentrations.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 295 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and Allopurinol using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The available evidence strongly supports the hypothesis that this compound acts as a potent inhibitor of xanthine oxidase. Its structural similarity to other isoxazole derivatives with confirmed XO inhibitory activity, coupled with the promising potency of these analogs, positions it as a compelling candidate for further investigation in the development of novel therapeutics for hyperuricemia and gout. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to validate this mechanism of action and explore the full therapeutic potential of this compound class.
References
- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 3-Isobutylisoxazole-5-carboxylic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LOX) inhibitory activity of 3-Isobutylisoxazole-5-carboxylic acid (IBICA) with the well-characterized 5-LOX inhibitor, Zileuton. Due to the limited availability of in vivo data for IBICA in publicly accessible literature, this guide focuses on a detailed comparison of its in vitro activity against both the in vitro and in vivo performance of Zileuton, a clinically approved anti-inflammatory and anti-asthmatic agent. This comparative analysis aims to provide valuable insights for researchers engaged in the development of novel anti-inflammatory drugs targeting the 5-lipoxygenase pathway.
Executive Summary
This compound (IBICA) has been identified as an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. While in vitro data demonstrates its potential as an anti-inflammatory agent, a direct correlation to in vivo efficacy is not yet established in available literature. In contrast, Zileuton is a well-documented 5-LOX inhibitor with extensive in vitro, in vivo, and clinical data. This guide presents a side-by-side comparison of the available data for both compounds to aid in the evaluation of IBICA's potential and to highlight the necessary future research directions.
Data Presentation: In Vitro and In Vivo Activity Comparison
The following tables summarize the available quantitative data for this compound and Zileuton, focusing on their 5-lipoxygenase inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity
| Compound | Assay Type | Target | IC50 (µM) | Source |
| This compound | Enzyme Inhibition | 5-Lipoxygenase | Data not publicly available | - |
| Zileuton | Enzyme Inhibition (rat PMNL) | 5-Lipoxygenase | 0.4 | [1] |
| Zileuton | Enzyme Inhibition (human PMNL) | 5-Lipoxygenase | 0.4 | [1] |
| Zileuton | Enzyme Inhibition (human whole blood) | 5-Lipoxygenase | 0.9 | [1] |
Note: While the inhibitory activity of IBICA on 5-lipoxygenase is mentioned in the literature, specific IC50 values from peer-reviewed publications were not available at the time of this guide's compilation.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Endpoint | Dose | Efficacy | Source |
| This compound | - | - | - | Data not publicly available | - |
| Zileuton | Carrageenan-induced rat pleurisy | Reduction in LTB4 levels | 10 mg/kg, i.p. | 60% reduction | [2] |
| Zileuton | Carrageenan-induced rat pleurisy | Reduction in exudate volume | 10 mg/kg, i.p. | 79% reduction | [2] |
| Zileuton | Arachidonic acid-induced mouse ear edema | Reduction in edema | ED50 = 31 mg/kg | - | [1] |
| Zileuton | Rat pleural Arthus reaction | Attenuation of inflammatory cell accumulation | - | Significant attenuation | [1] |
Table 3: Pharmacokinetic Parameters of Zileuton in Humans (Oral Administration)
| Parameter | Value | Source |
| Time to Peak (Tmax) | 1.7 hours | [3][4] |
| Half-Life (t1/2) | ~3 hours | [3][5] |
| Protein Binding | 93% | [3] |
| Volume of Distribution (Vd) | 1.2 L/kg | [3] |
| Excretion | ~95% in urine (primarily as metabolites) | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of 5-lipoxygenase inhibitors.
In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common methods for assessing 5-LOX inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-lipoxygenase.
Materials:
-
Human or rat polymorphonuclear leukocytes (PMNLs) or a purified 5-lipoxygenase enzyme preparation.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound, Zileuton).
-
Calcium ionophore A23187 (to stimulate cells).
-
Buffer (e.g., PBS with calcium and magnesium).
-
Solvent for test compound (e.g., DMSO).
-
Analytical equipment (e.g., HPLC with UV detector or LC-MS/MS) for quantifying leukotriene B4 (LTB4).
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh human or rat blood using density gradient centrifugation. Resuspend the cells in buffer at a specific concentration.
-
Incubation: Pre-incubate the PMNL suspension with various concentrations of the test compound or vehicle (control) for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulation: Initiate the 5-LOX reaction by adding arachidonic acid and calcium ionophore A23187 to the cell suspension.
-
Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a suitable quenching agent (e.g., cold methanol or formic acid).
-
Extraction: Extract the LTB4 from the reaction mixture using a solid-phase extraction (SPE) column.
-
Quantification: Analyze the extracted samples using HPLC or LC-MS/MS to determine the concentration of LTB4.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 formation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Pleurisy Model in Rats
This model is commonly used to assess the anti-inflammatory activity of compounds in vivo.
Objective: To evaluate the effect of a test compound on inflammation and leukotriene production in a rat model of pleurisy.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound (e.g., Zileuton).
-
Vehicle for test compound.
-
Anesthetic.
-
Heparinized tubes.
-
Analytical equipment for measuring LTB4 and quantifying inflammatory cells.
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneally, orally) at a specific time before inducing pleurisy.
-
Induction of Pleurisy: Anesthetize the rats and inject carrageenan solution into the pleural cavity.
-
Sample Collection: At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals and collect the pleural exudate.
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Determine the total and differential leukocyte counts in the exudate using a hemocytometer and stained smears.
-
Centrifuge the exudate and store the supernatant for LTB4 analysis using ELISA or LC-MS/MS.
-
-
Data Analysis: Compare the exudate volume, inflammatory cell counts, and LTB4 levels between the test compound-treated groups and the vehicle-treated control group. Calculate the percentage of inhibition for each parameter.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the activity of this compound and its alternatives.
Caption: The Arachidonic Acid Cascade and the role of 5-Lipoxygenase.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The available data indicates that this compound is a potential inhibitor of 5-lipoxygenase. However, to establish a clear in vitro and in vivo correlation of its activity, further research is imperative. The lack of publicly available in vivo efficacy and pharmacokinetic data for IBICA is a significant knowledge gap that needs to be addressed.
Future studies should focus on:
-
Quantitative In Vitro Profiling: Determining the IC50 of IBICA against 5-lipoxygenase in various cell-based and cell-free assays.
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory effects of IBICA in established animal models of inflammation, such as the carrageenan-induced paw edema or pleurisy models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of IBICA to understand its in vivo behavior and to establish a relationship between drug concentration and its pharmacological effect.
By undertaking these studies, a comprehensive understanding of the therapeutic potential of this compound can be achieved, allowing for a more direct and meaningful comparison with established 5-LOX inhibitors like Zileuton. This will ultimately aid in the rational design and development of novel anti-inflammatory agents.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. youtube.com [youtube.com]
Unveiling 3-Isobutylisoxazole-5-carboxylic Acid: A Head-to-Head Comparison with Established Neprilysin Inhibitors
For Immediate Release: Shanghai, China – December 27, 2025 – For researchers and drug development professionals in the fields of cardiovascular and neurodegenerative diseases, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a detailed head-to-head comparison of 3-Isobutylisoxazole-5-carboxylic acid, a potential neprilysin (NEP) inhibitor, with well-established inhibitors of the same enzyme. This analysis is based on available data to offer an objective performance evaluation.
Executive Summary
This compound has been identified as a potential inhibitor of neprilysin, a key zinc-dependent metalloprotease involved in the degradation of several signaling peptides. Neprilysin inhibitors are a critical class of therapeutics used in the management of cardiovascular conditions, particularly heart failure. This comparison guide will delve into the available data for this compound and benchmark it against the known neprilysin inhibitors Sacubitrilat (the active metabolite of Sacubitril) and Thiorphan.
Data Presentation: Inhibitor Potency
The inhibitory activity of a compound is a crucial metric for its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. While specific experimental IC50 values for this compound against neprilysin are not yet widely published in peer-reviewed literature, its identification as a potential inhibitor warrants a comparative look at the potencies of established drugs in this class.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | Neprilysin | Data not publicly available | Identified as a potential neprilysin inhibitor. |
| Sacubitrilat (LBQ657) | Neprilysin | ~5 | The active form of the prodrug Sacubitril. |
| Thiorphan | Neprilysin | ~4.7 | An early-generation neprilysin inhibitor. |
Note: The IC50 values for Sacubitrilat and Thiorphan are approximate and can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is essential to visualize the role of neprilysin and the workflow for assessing its inhibitors.
Caption: Neprilysin's role in peptide degradation and a typical workflow for inhibitor screening.
Experimental Protocols
The following is a generalized protocol for an in vitro neprilysin inhibition assay, which would be used to determine the IC50 value of this compound.
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human neprilysin.
Materials:
-
Recombinant Human Neprilysin (e.g., from R&D Systems)
-
Fluorogenic Neprilysin Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
Test Compound (this compound)
-
Known Inhibitor (e.g., Thiorphan or Sacubitrilat) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant human neprilysin enzyme.
-
Enzyme Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic neprilysin substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Logical flow from compound identification to comparative performance evaluation.
Discussion and Future Directions
The identification of this compound as a potential neprilysin inhibitor opens a new avenue for research in cardiovascular and related therapeutic areas. While publicly available, peer-reviewed quantitative data on its inhibitory potency is currently lacking, the established framework for evaluating neprilysin inhibitors provides a clear path forward.
To fully assess the potential of this compound, future studies should focus on:
-
Quantitative In Vitro Profiling: Determining the IC50 value against neprilysin using standardized assays.
-
Selectivity Screening: Evaluating the inhibitory activity against other related metalloproteases (e.g., ACE, APN) to understand its selectivity profile.
-
In Vivo Efficacy: Conducting studies in relevant animal models of cardiovascular disease to assess its therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following these established research and development pathways, the scientific community can ascertain the true potential of this compound as a novel therapeutic agent. Researchers are encouraged to utilize the outlined protocols to contribute to the body of knowledge surrounding this promising compound.
A Comparative Guide to the Reproducibility of Biological Assays: The Case of Isoxazole-based Xanthine Oxidase Inhibitors
Introduction
In the pursuit of novel therapeutics, particularly for conditions like gout and hyperuricemia, the inhibition of xanthine oxidase is a well-established strategy. While a vast number of compounds are synthesized and tested for this purpose, the reproducibility of the biological assays used for their characterization is paramount for reliable drug development. This guide provides a comparative overview of the performance of isoxazole-based compounds in xanthine oxidase inhibition assays.
Due to the limited availability of public data on the biological assay performance of 3-Isobutylisoxazole-5-carboxylic acid, this guide will use the closely related and well-documented compound, 5-phenylisoxazole-3-carboxylic acid , as an illustrative example. This compound and its derivatives have been shown to be potent inhibitors of xanthine oxidase, the enzyme responsible for the metabolic production of uric acid. Elevated levels of uric acid are a primary cause of gout.
This guide will compare the inhibitory potency of 5-phenylisoxazole-3-carboxylic acid and its analogs with other established xanthine oxidase inhibitors, provide a detailed experimental protocol for a common inhibition assay, and discuss the principles of assay reproducibility.
Quantitative Comparison of Xanthine Oxidase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for several 5-phenylisoxazole-3-carboxylic acid derivatives and compares them with standard and alternative xanthine oxidase inhibitors.
| Compound | Type | Target Enzyme | IC50 (µM) | Reference Compound(s) |
| 5-phenylisoxazole-3-carboxylic acid | Isoxazole Derivative | Xanthine Oxidase | Varies by derivative (see below) | Allopurinol, Febuxostat |
| - Derivative 5a | Isoxazole Derivative | Xanthine Oxidase | 0.45 | |
| - Derivative 11a (3'-cyano) | Isoxazole Derivative | Xanthine Oxidase | 0.18 | |
| - Derivative 11b (4'-cyano) | Isoxazole Derivative | Xanthine Oxidase | 0.21 | |
| - Derivative 11c (2'-chloro) | Isoxazole Derivative | Xanthine Oxidase | 0.85 | |
| Allopurinol | Purine Analog | Xanthine Oxidase | 2.588 - 8.80 | |
| Febuxostat | Non-purine Selective | Xanthine Oxidase | 0.01 - 0.02 | |
| Quercetin | Natural Flavonoid | Xanthine Oxidase | 6.25 | |
| Caffeic Acid | Natural Phenolic Acid | Xanthine Oxidase | 53.45 - 95.65 |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes and is sourced from various studies.
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol describes a common and reproducible method for determining the inhibitory activity of a test compound against xanthine oxidase by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., 5-phenylisoxazole-3-carboxylic acid derivative)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve the test compound and allopurinol in DMSO to prepare stock solutions. Further dilute with buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL of buffer.
-
Negative Control (Enzyme Activity without Inhibitor): 50 µL of buffer, 50 µL of xanthine oxidase solution, and 50 µL of buffer containing the same concentration of DMSO as the test wells.
-
Test Wells: 50 µL of buffer, 50 µL of xanthine oxidase solution, and 50 µL of the test compound solution at various concentrations.
-
Positive Control: 50 µL of buffer, 50 µL of xanthine oxidase solution, and 50 µL of allopurinol solution at various concentrations.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the xanthine solution to all wells except the blank.
-
Immediately start measuring the absorbance at 295 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the test compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Assay Reproducibility:
-
Z'-factor: A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between the signals of the positive and negative controls and low data variability.
-
Coefficient of Variation (CV): The CV is a measure of the relative variability of the data (standard deviation divided by the mean). A lower CV indicates higher precision and reproducibility. For enzyme assays, a CV of less than 15% is generally considered acceptable.
By carefully optimizing the experimental conditions and including appropriate controls, the xanthine oxidase inhibition assay described above can be performed with high reproducibility, allowing for the reliable comparison of different inhibitors.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the signaling pathway of xanthine oxidase and the workflow of the inhibition assay.
Caption: Signaling pathway of xanthine oxidase in purine catabolism.
Caption: Experimental workflow for the xanthine oxidase inhibition assay.
Safety Operating Guide
Proper Disposal of 3-Isobutylisoxazole-5-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical handling and disposal is a critical aspect of their work. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-Isobutylisoxazole-5-carboxylic acid, based on established procedures for similar chemical compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular municipal trash.
-
Waste Segregation:
-
Collect waste this compound in a dedicated, clearly labeled, and sealable container.
-
Ensure the container is made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. This is crucial to prevent potentially dangerous chemical reactions.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Note any known hazard information (e.g., "Irritant").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Arranging for Disposal:
III. Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For dry spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed and labeled container for disposal as hazardous waste.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
IV. Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Isobutylisoxazole-5-carboxylic acid
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This guide provides essential safety and logistical information for handling 3-Isobutylisoxazole-5-carboxylic acid, focusing on personal protective equipment, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals. The following recommendations are based on best practices for handling similar chemical compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the recommended PPE for handling this compound.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against dust particles and splashes.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents direct skin contact.[2] |
| Body Protection | A lab coat or other protective clothing.[2][4] | Shields skin from accidental spills. |
| Respiratory Protection | NIOSH/MSHA approved respirator.[2] | Required when working outside of a ventilated area or if dust generation is unavoidable. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination.
1. Preparation and Work Area Setup:
-
Ensure all necessary PPE is readily available and in good condition.
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are easily accessible.[6][7]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]
-
When weighing or transferring the solid, take care to avoid creating dust.[2]
-
Wash hands thoroughly after handling.[8]
3. In Case of Exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][4][6][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical advice if irritation persists.[2][4][6][9]
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][6][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][9]
Disposal Plan
Treat all waste containing this compound as hazardous waste.
1. Waste Collection:
-
Collect waste solid and any contaminated materials (e.g., weighing paper, gloves, and cleaning materials) in a dedicated, clearly labeled, and sealed container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[5]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6][9][10]
4. Final Disposal:
-
Arrange for disposal through your institution's EHS department. All disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[6][8][9][10]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.ie [fishersci.ie]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
